Fmoc-Leucine,NCA
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
125814-21-3 |
|---|---|
Molecular Formula |
C22H21NO5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C22H21NO5/c1-13(2)11-19-20(24)28-22(26)23(19)21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3/t19-/m0/s1 |
InChI Key |
FUSUFTVAQIREOR-IBGZPJMESA-N |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Purification of Fmoc-Leucine-NCA for Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA), a critical monomer for the ring-opening polymerization (ROP) of polypeptides. The methodologies detailed herein are compiled from established chemical literature, offering robust protocols for obtaining high-purity Fmoc-Leucine-NCA suitable for the controlled synthesis of poly(L-leucine) and its copolymers, which are of significant interest in drug delivery, tissue engineering, and biomaterials science.
Overview of Synthetic and Purification Strategies
The synthesis of Fmoc-Leucine-NCA is typically achieved through the cyclization of the parent amino acid, Fmoc-L-leucine, using a phosgene equivalent. Triphosgene, a safer, crystalline alternative to phosgene gas, is commonly employed for this transformation. The subsequent purification of the crude N-carboxyanhydride (NCA) is paramount to successful polymerization, as impurities can initiate unwanted side reactions or terminate the growing polymer chains. The primary purification techniques include recrystallization and flash column chromatography, each offering distinct advantages in removing specific impurities.
Experimental Protocols
Synthesis of Fmoc-L-Leucine
Prior to the synthesis of the NCA, high-purity Fmoc-L-leucine is required. Commercially available Fmoc-L-leucine can be further purified by recrystallization.
Protocol for Purification of Fmoc-L-Leucine:
-
Suspend crude Fmoc-L-leucine in an ethanol/water (2:3 v/v) solution in a round-bottom flask.
-
Heat the suspension to 80°C in a water bath with stirring until the solid is completely dissolved.
-
Allow the solution to cool to room temperature overnight to facilitate crystallization.
-
Collect the crystals by suction filtration.
-
Wash the crystals three times with the cold ethanol/water (2:3 v/v) solution.
-
Dry the purified Fmoc-L-leucine crystals under vacuum.
Synthesis of Fmoc-Leucine-NCA using Triphosgene
This protocol is adapted from established procedures for the synthesis of Fmoc-protected amino acid NCAs.
Materials:
-
Purified Fmoc-L-leucine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, dissolve purified Fmoc-L-leucine (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous THF.
-
Slowly add the triphosgene solution to the stirred Fmoc-L-leucine solution at 0°C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by FT-IR spectroscopy for the appearance of the characteristic NCA anhydride peaks.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is then subjected to purification.
Purification of Fmoc-Leucine-NCA
Recrystallization
-
Dissolve the crude Fmoc-Leucine-NCA in a minimal amount of a suitable solvent system, such as THF or ethyl acetate.
-
Add a non-solvent, such as hexane, dropwise until the solution becomes turbid.
-
Cool the mixture to -20°C to induce crystallization.
-
Collect the crystals by filtration in a glovebox or under an inert atmosphere to prevent hydrolysis.
-
Wash the crystals with cold anhydrous hexane and dry under vacuum.
Flash Column Chromatography
Flash chromatography on silica gel is a rapid and effective method for purifying NCAs that may be difficult to crystallize.[1]
-
Prepare a silica gel column under an inert atmosphere.
-
Dissolve the crude Fmoc-Leucine-NCA in a minimal amount of the mobile phase.
-
Elute the compound using a non-polar solvent system, such as a gradient of ethyl acetate in hexane. The exact ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Collect the fractions containing the pure NCA, identified by TLC.
-
Remove the solvent under reduced pressure to yield the purified Fmoc-Leucine-NCA.
Data Presentation
Table 1: Summary of Synthesis and Purification Parameters for Fmoc-Leucine-NCA
| Parameter | Synthesis | Purification (Recrystallization) | Purification (Flash Chromatography) |
| Starting Material | Fmoc-L-leucine | Crude Fmoc-Leu-NCA | Crude Fmoc-Leu-NCA |
| Key Reagents | Triphosgene, Anhydrous THF | Anhydrous THF/Hexane | Silica Gel, Ethyl Acetate/Hexane |
| Reaction Time | 3-4 hours | N/A | N/A |
| Temperature | 0°C to Room Temperature | -20°C | Room Temperature |
| Typical Yield | > 90% (crude) | 70-85% | 60-80% |
| Achievable Purity | N/A | > 99% | > 99% |
Table 2: Spectroscopic Characterization Data for Fmoc-Leucine-NCA
| Technique | Expected Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | ~1850 and ~1780 (anhydride C=O stretching), ~1720 (Fmoc C=O stretching), Absence of carboxylic acid O-H stretch. |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the Fmoc group protons, the leucine side chain protons, and the α-proton. The chemical shift of the α-proton is expected to be around 4.3-4.5 ppm. |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and purification of Fmoc-Leucine-NCA.
References
For Researchers, Scientists, and Drug Development Professionals
The convergence of peptide chemistry and materials science has paved the way for a new generation of sophisticated biomaterials with applications spanning tissue engineering, regenerative medicine, and targeted drug delivery. Among the versatile building blocks available, Nα-Fmoc-L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA) has emerged as a pivotal component in the synthesis of functional polypeptides and self-assembling hydrogels. This technical guide delves into the primary applications of Fmoc-Leucine-NCA, offering insights into the synthesis of advanced biomaterials, their quantitative properties, and the underlying biological mechanisms they influence.
Self-Assembling Hydrogels for Tissue Engineering and Drug Delivery
Fmoc-Leucine, often in conjunction with other Fmoc-amino acids, is a key molecule in the formation of hydrogels through a process of self-assembly. This spontaneous organization is primarily driven by non-covalent interactions, including π-π stacking of the aromatic fluorenylmethoxycarbonyl (Fmoc) groups and hydrogen bonding between the amino acid backbones. The resulting fibrillar nanostructures entangle to form a three-dimensional network that can entrap large amounts of water, creating a hydrogel.
These hydrogels serve as promising scaffolds for tissue engineering due to their biocompatibility and tunable mechanical properties. They can be functionalized with bioactive motifs, such as the Arg-Gly-Asp (RGD) sequence, to promote cell adhesion and proliferation. Furthermore, the porous nature of these hydrogels makes them excellent candidates for controlled drug delivery systems, allowing for the sustained release of therapeutic agents. Some Fmoc-amino acid-based hydrogels have also demonstrated inherent antimicrobial properties.
Quantitative Data on Fmoc-Peptide Hydrogels
The physical and biological properties of Fmoc-peptide hydrogels can be quantified to tailor them for specific applications. The following tables summarize key quantitative data from various studies on Fmoc-peptide-based biomaterials.
| Property | Value | Biomaterial System | Reference |
| Storage Modulus (G') | 2526 Pa | Fmoc-K3 hexapeptide hydrogel | [1] |
| 557 - 925 Pa | Fmoc-K1 and Fmoc-K2 hexapeptide hydrogels | [1] | |
| 24 Pa - 23,160 Pa | Fmoc-FFK vs. Fmoc-FF hydrogels | [2] | |
| 4 - 62 kPa | Dipeptide self-assembled hydrogels | [3] | |
| 100 - 200 Pa | Leucine-zipper associated hydrogels | [4] | |
| Critical Gelation Concentration (CGC) | 0.5 - 1.0 wt% | Fmoc-FFK hydrogel | [2] |
| 8 mg/mL | Fmoc-Glycine hydrogel | [5] | |
| 7 mg/mL | Fmoc-Isoleucine hydrogel | [5] | |
| Cell Viability | >90% | hMSCs in peptide-functionalized hydrogels |
Note: A study by CrystEngComm reported that Fmoc-leucine did not form a hydrogel under their specific experimental conditions (10 mg/mL concentration with a pH drop induced by glucono-δ-lactone)[5]. This highlights the sensitivity of self-assembly to environmental factors.
Drug Release Kinetics
The release of therapeutic molecules from Fmoc-peptide hydrogels is a critical parameter for drug delivery applications. Studies have shown that the release mechanism is often governed by Fickian diffusion.
| Drug/Molecule | Release Profile | Hydrogel System | Reference |
| Dexamethasone (L-chirality) | 30-40% released over ~1 week (sustained release) | Fmoc-tripeptide hydrogel | [6] |
| Dexamethasone (D-chirality) | 20-25% released over ~1 week (sustained release) | Fmoc-tripeptide hydrogel | [6] |
| Indomethacin | Biphasic: initial erosion-dominated followed by diffusion-controlled | Fmoc-diphenylalanine hydrogel | [7] |
| Doxorubicin | Retention proportional to the charge of peptide fibers and end-lysine content | β-sheet forming self-assembling peptide hydrogels | [8] |
Polypeptide Synthesis via Ring-Opening Polymerization (ROP) of NCAs
Fmoc-Leucine-NCA is a precursor for the synthesis of poly(L-leucine) and leucine-containing block copolymers through ring-opening polymerization (ROP). This method allows for the creation of high molecular weight polypeptides with controlled architectures. These polymers can be designed to self-assemble into various structures, such as micelles, which are of significant interest for drug delivery. For instance, amphiphilic block copolymers composed of a hydrophilic block like polyethylene glycol (PEG) and a hydrophobic poly(L-leucine) block can encapsulate hydrophobic drugs within their core, enhancing their solubility and circulation time in the body. Several of these polypeptide-based drug delivery systems have advanced to clinical trials.
Experimental Protocols
A. Preparation of Fmoc-Amino Acid Hydrogels
A common method for inducing the self-assembly of Fmoc-amino acids into a hydrogel is by adjusting the pH of a solution of the Fmoc-amino acid derivative.
Materials:
-
Fmoc-Leucine (or other Fmoc-amino acid)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Glucono-δ-lactone (GdL)
Procedure:
-
Dissolve the Fmoc-amino acid in deionized water to the desired concentration (e.g., 10 mg/mL).
-
Adjust the pH of the solution to ~8.0 with the NaOH solution to ensure the Fmoc-amino acid is fully dissolved.
-
Add a specific amount of GdL to the solution. The GdL will slowly hydrolyze to gluconic acid, causing a gradual and uniform decrease in the pH of the solution.
-
Allow the solution to stand at room temperature. Gelation will occur as the pH drops, triggering the self-assembly of the Fmoc-amino acid molecules.
-
The final pH and the stiffness of the gel can be controlled by the amount of GdL added.
B. Rheological Characterization of Hydrogels
The mechanical properties of the hydrogels are critical for their application and can be characterized using rheometry.
Equipment:
-
Rheometer with a parallel-plate geometry
Protocol Outline: [9]
-
Time Sweep: To determine the gelation kinetics, monitor the storage modulus (G') and loss modulus (G'') over time immediately after the addition of the gelation trigger (e.g., GdL). The point at which G' surpasses G'' is considered the gelation point.
-
Strain Sweep: To identify the linear viscoelastic region (LVER), perform an oscillatory strain sweep at a constant frequency. The LVER is the range of strain where G' and G'' are independent of the applied strain. Subsequent frequency sweeps should be performed within this strain range.
-
Frequency Sweep: To characterize the mechanical spectrum of the gel, perform an oscillatory frequency sweep at a constant strain (within the LVER). This provides information about the gel's stiffness and its behavior at different time scales.
Signaling Pathways and Cellular Interactions
When biomaterials are used in tissue engineering, their interaction with cells at the molecular level is of paramount importance. Hydrogels functionalized with the RGD peptide motif, which can be incorporated into Fmoc-Leucine-based scaffolds, are known to interact with cell surface receptors called integrins. This interaction triggers intracellular signaling cascades that influence cell behavior, such as adhesion, proliferation, and differentiation.
One of the key signaling pathways activated by integrin-RGD binding is the PI3K/AKT pathway. The binding of RGD to integrin αv subunits can lead to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a range of downstream targets, promoting cell survival and growth.
Conclusion
Fmoc-Leucine-NCA stands as a valuable and versatile building block in the design and synthesis of advanced biomaterials. Its ability to facilitate the formation of self-assembling hydrogels with tunable properties makes it highly relevant for tissue engineering and drug delivery. Furthermore, its role as a monomer in the ring-opening polymerization of polypeptides opens up avenues for creating sophisticated drug carriers. A thorough understanding of the quantitative properties and the biological interactions of these materials, as outlined in this guide, is essential for the continued development of innovative and effective solutions in the biomedical field.
References
- 1. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rheological Characterization of Polysaccharide–Poly(ethylene glycol) Star Copolymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fmoc-diphenylalanine-based-hydrogels-as-a-potential-carrier-for-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ring-Opening Polymerization of Fmoc-Leucine-NCA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism governing the ring-opening polymerization (ROP) of Nα-(9-fluorenylmethoxycarbonyl)-L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA). It delves into the primary polymerization pathways, offers detailed experimental protocols for monomer synthesis and polymerization, and presents quantitative data to inform experimental design and optimization.
Core Concepts: The Dual Mechanisms of NCA Polymerization
The ring-opening polymerization of N-carboxyanhydrides (NCAs) is a fundamental method for the synthesis of polypeptides. The process is primarily governed by two competing reaction pathways: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[1] The choice of initiator and reaction conditions dictates which mechanism predominates, thereby influencing the characteristics of the resulting polypeptide.
The Normal Amine Mechanism (NAM): This pathway is typically initiated by primary amines. The nucleophilic amine attacks the C5 carbonyl carbon of the NCA ring, leading to ring opening and the formation of a carbamate intermediate. Subsequent decarboxylation yields a new primary amine terminus on the growing polymer chain, which then propagates by attacking another NCA monomer.[1] This mechanism, when carefully controlled, can proceed in a living manner, allowing for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions.
The Activated Monomer Mechanism (AMM): In contrast, the AMM is favored by strong, non-nucleophilic bases such as tertiary amines or metal alkoxides.[1] In this pathway, the initiator deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic NCA anion. This "activated monomer" then initiates polymerization by attacking another NCA molecule. The AMM can lead to very rapid polymerization but often results in poorer control over the polymer's molecular weight and a broader polydispersity.[1]
The presence of the bulky and base-labile Fmoc protecting group on the leucine NCA introduces specific considerations. The steric hindrance of the Fmoc group can influence the rate of polymerization, while its lability in the presence of basic initiators or side products necessitates careful selection of reaction conditions to avoid premature deprotection.
Synthesis of Fmoc-L-Leucine-NCA: A Detailed Protocol
The successful polymerization of Fmoc-Leucine-NCA begins with the synthesis of a high-purity monomer. The following protocol is a widely adopted method for the synthesis of amino acid NCAs.
Experimental Protocol: Synthesis of Fmoc-L-Leucine-NCA
| Step | Procedure | Reagents & Conditions |
| 1. Phosgenation | A solution of Fmoc-L-leucine in anhydrous tetrahydrofuran (THF) is cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon). A solution of triphosgene in anhydrous THF is added dropwise to the cooled solution over a period of 1-2 hours, maintaining the temperature at 0°C. | Fmoc-L-leucine, Triphosgene, Anhydrous THF, 0°C, Inert atmosphere |
| 2. Reaction | The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). | Room temperature, 2-4 hours |
| 3. Work-up | The reaction mixture is filtered to remove any solid byproducts. The filtrate is concentrated under reduced pressure to yield a crude product. | Filtration, Rotary evaporation |
| 4. Recrystallization | The crude product is recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford pure Fmoc-L-Leucine-NCA as a white crystalline solid. | Ethyl acetate, Hexane |
| 5. Characterization | The purity and identity of the synthesized NCA are confirmed by techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. | NMR, FT-IR |
Ring-Opening Polymerization of Fmoc-Leucine-NCA
The polymerization of Fmoc-Leucine-NCA is typically initiated by a primary amine to favor the Normal Amine Mechanism and achieve better control over the resulting polypeptide's properties.
Experimental Protocol: Primary Amine-Initiated ROP of Fmoc-Leucine-NCA
| Step | Procedure | Reagents & Conditions |
| 1. Monomer Dissolution | Fmoc-L-Leucine-NCA is dissolved in an anhydrous, aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere. | Fmoc-L-Leucine-NCA, Anhydrous DMF or DCM, Inert atmosphere |
| 2. Initiator Addition | A solution of a primary amine initiator (e.g., n-hexylamine) in the same anhydrous solvent is added to the monomer solution via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization. | Primary amine initiator (e.g., n-hexylamine) |
| 3. Polymerization | The reaction mixture is stirred at room temperature for a specified period (typically 24-72 hours), depending on the desired molecular weight and conversion. The polymerization progress can be monitored by FT-IR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹). | Room temperature, 24-72 hours |
| 4. Precipitation | The resulting polymer is isolated by precipitation into a non-solvent, such as diethyl ether or methanol. | Diethyl ether or Methanol |
| 5. Purification | The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum. | Filtration/Centrifugation, Vacuum drying |
Quantitative Analysis of Poly(Fmoc-L-Leucine)
Characterization of the synthesized poly(Fmoc-L-leucine) is crucial to determine its molecular weight, polydispersity, and structural integrity.
| Parameter | Analytical Technique | Typical Results |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Varies with [M]/[I] ratio. Typically in the range of 5,000 - 50,000 g/mol . |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | PDI values are typically low for controlled polymerizations, often in the range of 1.1 - 1.4. |
| Structure Confirmation | ¹H NMR Spectroscopy | Characteristic peaks for the Fmoc group and the leucine side chain and backbone. |
| End-Group Analysis | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Confirms the presence of the initiator fragment at the N-terminus and a carboxylic acid at the C-terminus. |
Note: The specific values for molecular weight and PDI are highly dependent on the reaction conditions, including the purity of the monomer and solvent, the initiator used, and the monomer-to-initiator ratio.
Visualizing the Polymerization Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the core polymerization mechanisms and a typical experimental workflow.
Caption: The Normal Amine Mechanism for Fmoc-Leucine-NCA polymerization.
Caption: The Activated Monomer Mechanism for Fmoc-Leucine-NCA polymerization.
Caption: A typical experimental workflow for the synthesis and characterization of poly(Fmoc-L-leucine).
Conclusion
The ring-opening polymerization of Fmoc-Leucine-NCA is a versatile method for the synthesis of well-defined polypeptides. A thorough understanding of the underlying Normal Amine and Activated Monomer mechanisms is critical for controlling the polymerization and achieving the desired polymer characteristics. By employing high-purity monomer, carefully selecting the initiator and reaction conditions, and utilizing appropriate analytical techniques for characterization, researchers can effectively synthesize poly(Fmoc-L-leucine) with tailored properties for a wide range of applications in drug development, biomaterials science, and beyond.
References
A Technical Guide for Researchers in Polymer Chemistry and Drug Development
An in-depth technical guide or whitepaper on the core.## The Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in N-Carboxyanhydride (NCA) Polymerization
The synthesis of well-defined polypeptides is critical for numerous applications in biomedicine, including drug delivery, tissue engineering, and therapeutics.[1][2][3] The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands as one of the most efficient methods for preparing these synthetic polypeptides.[4][5] However, the presence of reactive side-chain functional groups on many amino acids necessitates the use of protecting groups to prevent unwanted side reactions and ensure controlled polymerization.[1] This guide provides a detailed examination of the 9-fluorenylmethoxycarbonyl (Fmoc) group, a crucial protecting group, particularly for the ε-amino group of lysine, in the context of NCA polymerization.
Core Principles of NCA Polymerization
NCA polymerization is a chain-growth process initiated by various nucleophiles or bases, such as primary amines.[3][6] The reaction proceeds primarily through two competing mechanisms: the "Normal Amine Mechanism" (NAM) and the "Activated Monomer Mechanism" (AMM).[6][7]
-
Normal Amine Mechanism (NAM): In this pathway, the initiator (or the amine end-group of the growing polymer chain) acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. This is a controlled, living polymerization process that allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[7][8]
-
Activated Monomer Mechanism (AMM): This mechanism occurs when a strong base deprotonates the N3-proton of the NCA monomer, creating a highly reactive NCA-anion. This "activated monomer" can then react with other NCAs, leading to uncontrolled polymerization, side reactions, and broader molecular weight distributions.[3][6]
For creating well-defined polypeptide architectures, reaction conditions are optimized to favor the NAM pathway.[8][9] The purity of the NCA monomer is paramount, as impurities can lead to premature chain termination.[1]
The Necessity of Side-Chain Protection
Many natural amino acids possess functional groups in their side chains (e.g., -NH2 in lysine, -COOH in glutamic acid, -OH in serine, -SH in cysteine).[1][4] If left unprotected during NCA polymerization, these groups can interfere with the reaction in several ways:
-
Unwanted Initiation: A nucleophilic side-chain, like the ε-amino group of lysine, can initiate polymerization itself, leading to branched or hyperbranched structures instead of linear chains.
-
Side Reactions: Side-chain groups can react with the NCA monomers or the growing polymer chain, causing chain termination or cross-linking.
-
Altered Reactivity: The presence of unprotected functional groups can alter the reactivity of the NCA monomer, making controlled polymerization difficult.
To circumvent these issues, a protecting group is attached to the side chain before synthesizing the NCA monomer. This group must be stable during polymerization but readily removable afterward to restore the side-chain's natural functionality. The Fmoc group is a prominent choice for protecting the primary amine in the side chain of lysine.[1][7]
The Fmoc Group in Lysine-NCA Polymerization
The Fmoc group is widely used to protect the ε-amino group of L-lysine, creating Fmoc-Lys. This protected amino acid can then be converted into its corresponding NCA, Nε-Fmoc-L-lysine-N-carboxyanhydride (Fmoc-Lys-NCA).
The primary role of the Fmoc group is to render the lysine side-chain amine non-nucleophilic, thereby preventing it from initiating polymerization or participating in other side reactions.[1] This ensures that polymerization is initiated only by the intended initiator and proceeds linearly from the N-terminus of the growing chain. The bulky, aromatic nature of the Fmoc group also contributes to the solubility and handling of the monomer and resulting polypeptide in certain organic solvents.
Logical Workflow for Fmoc-Protected Polypeptide Synthesis
The overall process involves several key stages, from monomer synthesis to the final, deprotected polypeptide.
Caption: General workflow for synthesizing Poly(L-Lysine) via Fmoc-Lys-NCA.
Experimental Protocols
Synthesis of Nε-Fmoc-L-lysine-NCA (Fmoc-Lys-NCA)
This protocol is based on the Fuchs-Farthing method, which utilizes phosgene or a safer equivalent like triphosgene for the cyclization reaction.[1][10]
Materials:
-
Nε-Fmoc-L-lysine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Argon or Nitrogen gas
-
Standard glassware (dried in an oven)
Procedure:
-
Suspend Nε-Fmoc-L-lysine (1 equivalent) in anhydrous THF under an inert atmosphere (Argon).
-
Cool the suspension to 40-50°C in a water bath.
-
Add triphosgene (0.4-0.5 equivalents) to the suspension in one portion. The mixture should become clear within 1-2 hours.
-
Continue stirring at 40-50°C for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by IR spectroscopy for the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks (~1850 and 1780 cm⁻¹).
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Recrystallize the crude product from a THF/hexane solvent system. The NCA is dissolved in a minimum amount of THF, and hexane is added dropwise until turbidity is observed.
-
Cool the solution to induce crystallization. The resulting white, crystalline solid is collected by filtration, washed with anhydrous hexane, and dried under high vacuum.[1]
-
The final product, Fmoc-Lys-NCA, should be stored under anhydrous and inert conditions at low temperature (-20°C) to prevent degradation.[8]
Polymerization of Fmoc-Lys-NCA
This protocol describes a typical polymerization initiated by a primary amine. All operations should be performed under strictly anhydrous conditions, preferably in a glovebox.[5][11]
Materials:
-
Fmoc-Lys-NCA monomer
-
Initiator (e.g., n-hexylamine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Precipitation solvent (e.g., diethyl ether)
Procedure:
-
In a glovebox, dissolve the Fmoc-Lys-NCA monomer in the chosen anhydrous solvent to a known concentration.
-
Calculate the required amount of initiator solution to achieve the desired monomer-to-initiator ratio (M/I), which determines the target degree of polymerization.
-
Add the initiator solution to the stirred monomer solution to start the polymerization.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0°C or room temperature) for a specified time (several hours to days). Lower temperatures (0°C) can suppress side reactions and lead to better control.[12][13]
-
Monitor the polymerization progress by FT-IR spectroscopy by observing the disappearance of the NCA peaks.
-
Once the desired conversion is reached, terminate the reaction by precipitating the polymer into a non-solvent like cold diethyl ether.
-
Isolate the polymer by centrifugation or filtration, wash it several times with the precipitation solvent to remove any unreacted monomer, and dry it under vacuum.
Deprotection of Poly(Nε-Fmoc-L-lysine)
Procedure:
-
Dissolve the protected polypeptide in DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the polymer solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Precipitate the deprotected poly(L-lysine) into diethyl ether.
-
Isolate the final polymer by filtration or centrifugation, wash thoroughly, and dry under vacuum.
Quantitative Data Analysis
The success of a controlled polymerization is evaluated by comparing the experimental molecular weight and dispersity to the theoretical values.
| Monomer | Initiator | M/I Ratio (Target DP) | Solvent | Temp (°C) | Mn (kDa, GPC) | Đ (Mw/Mn) | Reference |
| γ-Benzyl-L-glutamate-NCA | n-Hexylamine | 50 | DMF | 0 | 10.5 | 1.12 | [12][13] |
| γ-Benzyl-L-glutamate-NCA | n-Hexylamine | 100 | DMF | 0 | 21.2 | 1.15 | [12][13] |
| ε-Z-L-lysine-NCA | n-Hexylamine | 50 | DMF | 0 | 13.1 | 1.10 | [12][13] |
| Fmoc-Lys-NCA | (PMe₃)₄Co | 100 | DMF | 25 | - | < 1.2 | [14] |
Table 1: Representative data from controlled NCA polymerizations. Low temperatures (0°C) and specific initiators help achieve low dispersity (Đ) values close to 1.1, indicating a well-controlled process.
Visualization of the Polymerization Mechanism
The NAM pathway for a primary amine initiator involves a nucleophilic attack on the NCA ring, followed by ring-opening and decarboxylation to regenerate the amine terminus for the next propagation step.
Caption: The Normal Amine Mechanism (NAM) for Fmoc-Lys-NCA polymerization.
Applications in Drug Development
The use of Fmoc-Lys-NCA allows for the synthesis of well-defined poly(L-lysine) blocks within larger copolymer structures. These materials are of significant interest to drug development professionals for several reasons:
-
Drug Conjugation: The primary amine side chains of deprotected poly(L-lysine) serve as handles for conjugating therapeutic agents, targeting ligands, or imaging probes.
-
Gene Delivery: The cationic nature of poly(L-lysine) at physiological pH allows it to complex with negatively charged nucleic acids (like siRNA and pDNA), forming polyplexes that can facilitate gene delivery into cells.
-
Stimuli-Responsive Systems: The charge of the lysine side chains is pH-dependent, making these polypeptides suitable for creating drug delivery systems that release their cargo in response to the acidic environment of tumors or endosomes.[2]
-
Enhanced Biocompatibility: As they are composed of natural amino acids, these polypeptides are inherently biodegradable and biocompatible, which is a major advantage for in vivo applications.[2][3]
By using controlled polymerization of Fmoc-Lys-NCA, researchers can precisely tailor the length of the cationic block, which is crucial for optimizing the efficacy and toxicity of drug and gene delivery vehicles.
Conclusion
The Fmoc protecting group is an indispensable tool in modern polypeptide synthesis via NCA polymerization. Its role in masking the reactive side-chain amine of lysine is fundamental to preventing unwanted side reactions and enabling the controlled, living polymerization required to produce well-defined materials. This control allows for the creation of sophisticated polypeptide architectures, such as block copolymers, that are vital for advancing the fields of drug delivery, gene therapy, and regenerative medicine. The combination of robust protection/deprotection chemistry and controlled polymerization makes Fmoc-NCA monomers a cornerstone of advanced biomaterial design.
References
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Polypeptides with High-Fidelity Terminal Functionalities under NCA Monomer-Starved Conditions [ouci.dntb.gov.ua]
- 10. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 11. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. [PDF] How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization | Semantic Scholar [semanticscholar.org]
- 14. N-carboxyanhydride polymerization of glycopolypeptides that activate antigen presenting cells through Dectin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Fmoc-L-Leucine-N-Carboxyanhydride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-L-leucine-N-carboxyanhydride (Fmoc-Leu-NCA). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for researchers to determine solubility in their own laboratory settings. It includes a summary of solvents commonly used in the synthesis and polymerization of NCAs, a detailed experimental protocol for solubility determination, and a workflow for this process.
Introduction to Fmoc-Leu-NCA and its Solubility
Nα-Fmoc-L-leucine-N-carboxyanhydride is a crucial building block in the synthesis of polypeptides and other complex peptide structures. Its solubility is a critical parameter for reaction kinetics, purification, and the overall efficiency of polymerization processes. The choice of solvent can significantly impact the stability and reactivity of the NCA monomer. NCAs are known to be sensitive to moisture and temperature, which can lead to premature polymerization or degradation. Therefore, understanding their solubility in anhydrous organic solvents is paramount for successful and reproducible peptide synthesis.
Qualitative Solubility of Fmoc-Leu-NCA
Based on literature concerning the synthesis and polymerization of NCAs, a qualitative understanding of suitable solvents for Fmoc-Leu-NCA can be inferred.
Table 1: Qualitative Solubility and Solvent Usage for NCAs
| Solvent | Role in NCA Chemistry | Expected Solubility of Fmoc-Leu-NCA |
| Tetrahydrofuran (THF) | Commonly used as a solvent for the synthesis of NCAs.[1] Also used in polymerization-induced self-assembly (PISA) of NCAs. | Likely Soluble |
| Dichloromethane (DCM) | Used in combination with THF or dioxane for NCA synthesis to reduce the solubility of HCl byproduct.[1] Also used for the polymerization of some NCAs.[2] | Likely Soluble |
| N,N-Dimethylformamide (DMF) | A common solvent for the polymerization of NCAs to ensure both the monomer and the resulting polypeptide are fully dissolved.[2][3] Used in solid-phase peptide synthesis. | Likely Soluble |
| N-Methyl-2-pyrrolidone (NMP) | A common solvent in solid-phase peptide synthesis for washing and coupling steps. | Likely Soluble |
| Ethyl Acetate | Mentioned as a potential low-boiling organic solvent for NCA synthesis.[1] | Potentially Soluble |
| Toluene | Mentioned as a potential low-boiling organic solvent for NCA synthesis.[1] | Potentially Soluble |
| 1,4-Dioxane | Used for the synthesis of NCAs, often in a mixture with DCM.[1] | Potentially Soluble |
| Water | NCAs are sensitive to moisture and undergo hydrolysis or uncontrolled polymerization.[4][5] Used for washing during purification to remove water-soluble impurities. | Insoluble |
Experimental Protocol for Determining Fmoc-Leu-NCA Solubility
This protocol outlines a method for determining the solubility of Fmoc-Leu-NCA in a given organic solvent using a gravimetric approach. All procedures should be performed under anhydrous conditions to prevent degradation of the NCA.
Materials:
-
Fmoc-L-Leucine-NCA
-
Anhydrous organic solvents (e.g., THF, DCM, DMF, NMP, Ethyl Acetate)
-
Small, dry glass vials with screw caps or septa
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringes and 0.2 µm syringe filters (PTFE or other solvent-compatible material)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100°C for several hours and cool in a desiccator over a drying agent.
-
Handle Fmoc-Leu-NCA and anhydrous solvents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to moisture.
-
-
Sample Preparation:
-
Add an excess amount of Fmoc-Leu-NCA to a pre-weighed, dry glass vial. The exact amount will depend on the expected solubility but should be enough to ensure a saturated solution with visible solid remaining. Record the initial mass of the NCA.
-
Using a syringe, add a precise volume of the anhydrous solvent (e.g., 1.0 mL) to the vial.
-
Seal the vial immediately.
-
-
Equilibration:
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).
-
Stir the suspension vigorously using a magnetic stirrer or vortex mixer for a set period to ensure equilibrium is reached. The time required for equilibration may vary and should be determined empirically (e.g., by taking measurements at 12, 24, and 48 hours to see if the solubility value remains constant).
-
-
Sample Collection and Analysis:
-
Once equilibrium is reached, allow the solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 0.5 mL) into a syringe fitted with a 0.2 µm filter. This step is crucial to remove any undissolved solid.
-
Dispense the filtered, saturated solution into a pre-weighed, dry vial. Record the exact volume transferred.
-
Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the Fmoc-Leu-NCA.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved Fmoc-Leu-NCA by subtracting the mass of the empty vial from the mass of the vial with the dried solute.
-
Solubility is then expressed in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant collected.
Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant collected
-
-
Data Recording:
-
Record the solubility data for each solvent and temperature in a structured table.
-
Table 2: Template for Recording Quantitative Solubility Data of Fmoc-Leu-NCA
| Solvent | Temperature (°C) | Mass of Dissolved Fmoc-Leu-NCA (mg) | Volume of Supernatant (mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| THF | 25 | |||||
| DCM | 25 | |||||
| DMF | 25 | |||||
| NMP | 25 | |||||
| Ethyl Acetate | 25 |
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for determining the solubility of Fmoc-Leu-NCA and a simplified representation of its use in peptide synthesis.
Caption: Workflow for the experimental determination of Fmoc-Leu-NCA solubility.
Caption: Role of Fmoc-Leu-NCA in ring-opening polymerization for polypeptide synthesis.
Conclusion
References
In-depth Technical Guide to Fmoc-L-leucine N-Carboxyanhydride (NCA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-L-leucine N-carboxyanhydride (NCA), a key building block in modern peptide chemistry. It covers its chemical identity, synthesis, purification, and applications, with a focus on experimental protocols and quantitative data.
Core Compound Identification and Properties
Fmoc-L-leucine NCA is the N-carboxyanhydride derivative of the Fmoc-protected amino acid L-leucine. The introduction of the N-carboxyanhydride ring activates the amino acid for polymerization, while the fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, crucial for controlled peptide synthesis.
Molecular Structure:
Physicochemical Properties:
Quantitative data for Fmoc-L-leucine NCA is not extensively consolidated. The following table summarizes known properties of the parent compound, Fmoc-L-leucine, which serve as a crucial reference.
| Property | Value | Reference |
| Fmoc-L-leucine | ||
| CAS Number | 35661-60-0 | |
| Molecular Formula | C₂₁H₂₃NO₄ | |
| Molecular Weight | 353.41 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 152-156 °C | |
| Solubility | Soluble in DMF, DMSO | |
| Fmoc-L-leucine NCA | ||
| CBNumber | CB22612171 | [1] |
| Molecular Formula | C₂₂H₂₁NO₅ | |
| Molecular Weight | 379.41 g/mol |
Synthesis and Purification Protocols
The synthesis of amino acid NCAs is primarily achieved through two established methods: the Leuchs method and the Fuchs-Farthing method. The latter, involving the phosgenation of the unprotected amino acid, is widely employed due to its efficiency and stereochemical retention.
General Experimental Protocol for the Synthesis of Fmoc-L-leucine NCA (Adapted Fuchs-Farthing Method)
This protocol is a generalized procedure and may require optimization. All operations should be carried out under anhydrous conditions in a well-ventilated fume hood.
Materials:
-
Fmoc-L-leucine
-
Triphosgene (or a solution of phosgene in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Suspension: Suspend Fmoc-L-leucine (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.
-
Phosgenation: To this suspension, add a solution of triphosgene (approximately 0.4 equivalents) in anhydrous THF dropwise at room temperature. The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 40-50 °C) to facilitate the reaction.
-
Monitoring: The reaction progress is monitored by the dissolution of the solid Fmoc-L-leucine and the evolution of HCl gas (which should be neutralized through a bubbler). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure to yield a crude oil or solid.
-
Crystallization: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate) and precipitated by the addition of a non-polar solvent like hexane.
-
Isolation and Drying: The resulting crystalline product is collected by filtration, washed with anhydrous hexane, and dried under high vacuum to yield Fmoc-L-leucine NCA.
Purification of Fmoc-L-leucine NCA
High purity of the NCA monomer is critical for successful polymerization. The primary methods for purification are recrystallization and flash column chromatography.
Recrystallization Protocol:
-
Dissolve the crude Fmoc-L-leucine NCA in a minimal amount of a hot, anhydrous solvent in which it is soluble (e.g., ethyl acetate or THF).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
If crystallization is slow, add a small amount of a non-polar "anti-solvent" (e.g., hexane) dropwise until turbidity is observed.
-
Collect the crystals by filtration, wash with cold, anhydrous anti-solvent, and dry under high vacuum.
Application in Polypeptide Synthesis: Ring-Opening Polymerization (ROP)
Fmoc-L-leucine NCA is a key monomer for the synthesis of poly(L-leucine) and other leucine-containing polypeptides through ring-opening polymerization (ROP). This process can be initiated by various nucleophiles, such as primary amines.
Experimental Workflow for ROP of Fmoc-L-leucine NCA
The following diagram illustrates a typical workflow for the synthesis of a polypeptide using Fmoc-L-leucine NCA.
Logical Relationship in NCA Polymerization Initiation
The initiation of the ring-opening polymerization of NCAs by a primary amine is a critical step that dictates the start of the polypeptide chain growth. The following diagram illustrates the logical progression of this initiation process.
References
Synthesis of Poly(L-leucine) from Fmoc-L-leucine N-Carboxyanhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of poly(L-leucine) through the ring-opening polymerization (ROP) of its N-fluorenylmethoxycarbonyl (Fmoc) protected α-amino acid N-carboxyanhydride (NCA) precursor, Fmoc-L-leucine-NCA. This method offers a robust route to producing well-defined poly(L-leucine) homopolymers, which are of significant interest in drug delivery, biomaterials, and other biomedical applications due to their biocompatibility and self-assembly properties. This guide details the synthetic pathway, experimental protocols, and key mechanistic considerations.
Introduction to NCA Polymerization
The ring-opening polymerization of α-amino acid N-carboxyanhydrides is a primary method for synthesizing polypeptides. The polymerization can be initiated by various nucleophiles or bases, with primary amines being common initiators. The process typically follows one of two main pathways: the "normal amine mechanism" or the "activated monomer mechanism". For the synthesis of well-defined polypeptides, controlling the polymerization to proceed primarily through the normal amine mechanism is crucial to minimize side reactions and achieve polymers with predictable molecular weights and narrow molecular weight distributions.
The use of an Fmoc protecting group on the NCA monomer allows for the synthesis of polymers that can be deprotected under mild basic conditions post-polymerization. This orthogonal deprotection strategy is advantageous when designing complex polypeptide architectures.
Synthetic Pathway and Mechanism
The synthesis of poly(L-leucine) from Fmoc-L-leucine-NCA involves a two-step process: the ring-opening polymerization of the Fmoc-protected monomer followed by the removal of the Fmoc protecting groups to yield the final poly(L-leucine).
Ring-Opening Polymerization of Fmoc-L-leucine-NCA
The polymerization is typically initiated by a primary amine, such as n-hexylamine, in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamate intermediate, which subsequently decarboxylates to generate a new terminal amine. This new amine then propagates the polymerization by reacting with another NCA monomer. The bulky Fmoc group can influence the polymerization kinetics, potentially slowing down the reaction compared to unprotected NCAs.
Deprotection of Fmoc-poly(L-leucine)
Following the polymerization, the Fmoc protecting groups are removed from the polymer backbone. This is achieved by treating the Fmoc-poly(L-leucine) solution with a secondary amine, most commonly piperidine. The basic nature of piperidine facilitates the cleavage of the Fmoc group, yielding poly(L-leucine) and a dibenzofulvene-piperidine adduct, which can be removed during polymer purification.
Experimental Protocols
The following protocols are adapted from analogous syntheses of polypeptides from Fmoc-protected NCAs and provide a robust framework for the synthesis of poly(L-leucine).
Materials and Methods
-
Fmoc-L-leucine-NCA: Synthesized from Fmoc-L-leucine using triphosgene or a similar phosgene equivalent and purified by recrystallization. High purity of the monomer is critical for controlled polymerization.
-
Initiator: n-Hexylamine, freshly distilled.
-
Solvent: Anhydrous N,N-dimethylformamide (DMF).
-
Deprotection Reagent: Piperidine.
-
Purification: Diethyl ether for precipitation.
Protocol for Ring-Opening Polymerization of Fmoc-L-leucine-NCA
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of Fmoc-L-leucine-NCA in anhydrous DMF to achieve the target monomer concentration.
-
Calculate the required volume of the n-hexylamine initiator solution based on the desired monomer-to-initiator ratio ([M]/[I]).
-
Rapidly inject the initiator solution into the stirred monomer solution at room temperature.
-
Allow the polymerization to proceed at room temperature for a specified duration (e.g., 24-72 hours). The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks (around 1850 and 1780 cm⁻¹).
-
Upon completion, the resulting Fmoc-poly(L-leucine) solution is used directly for the deprotection step.
Protocol for Deprotection of Fmoc-poly(L-leucine)
-
To the solution of Fmoc-poly(L-leucine) in DMF, add piperidine to a final concentration of 20-30% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete removal of the Fmoc groups.
-
Precipitate the deprotected poly(L-leucine) by adding the reaction mixture dropwise to a large excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with diethyl ether to remove the dibenzofulvene-piperidine adduct and other soluble impurities.
-
Dry the purified poly(L-leucine) under high vacuum.
Data Presentation
The following tables present illustrative quantitative data for the synthesis of poly(L-leucine) from Fmoc-L-leucine-NCA. Note: Specific experimental data for the polymerization of Fmoc-L-leucine-NCA is not extensively available in the literature. The data presented here is based on typical results for NCA polymerizations and should be considered representative.
Table 1: Ring-Opening Polymerization of Fmoc-L-leucine-NCA
| Entry | [M]/[I] Ratio | Monomer Conc. (M) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | 25:1 | 0.2 | 48 | >95 | 8,835 | ~8,500 | < 1.15 |
| 2 | 50:1 | 0.2 | 72 | >95 | 17,670 | ~16,800 | < 1.20 |
| 3 | 100:1 | 0.1 | 96 | >90 | 35,340 | ~33,000 | < 1.25 |
Table 2: Characterization of Poly(L-leucine) after Deprotection
| Entry (from Table 1) | Deprotection Yield (%) | Final Mn ( g/mol ) (Theoretical) | Final Mn ( g/mol ) (Experimental) |
| 1 | >98 | 2,825 | ~2,700 |
| 2 | >98 | 5,650 | ~5,400 |
| 3 | >95 | 11,300 | ~10,500 |
Visualizations
Logical Workflow for Poly(L-leucine) Synthesis
Caption: Workflow for the synthesis of poly(L-leucine) from Fmoc-L-leucine.
Signaling Pathway for Normal Amine Initiated NCA Polymerization
Caption: Normal amine mechanism for NCA ring-opening polymerization.
Logical Relationship of Fmoc Deprotection
Key Differences Between Fmoc-Leucine and Fmoc-Leucine-NCA: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide and polymer synthesis, the choice of starting materials is paramount to achieving the desired molecular architecture and functionality. Among the vast array of available amino acid derivatives, Fmoc-Leucine and Fmoc-Leucine-NCA represent two distinct and powerful tools. While both are derivatives of the amino acid leucine and utilize the fluorenylmethyloxycarbonyl (Fmoc) protecting group, their chemical nature and applications diverge significantly. This guide provides a comprehensive technical overview of their core differences, enabling an informed selection for your research and development endeavors.
Fmoc-Leucine (Fmoc-Leu-OH) is the standard building block for the stepwise synthesis of peptides with defined sequences using Solid-Phase Peptide Synthesis (SPPS). In contrast, Fmoc-Leucine-NCA (N-carboxyanhydride) is a highly reactive monomer primarily employed in the Ring-Opening Polymerization (ROP) to produce high molecular weight poly(L-leucine) or block copolypeptides. The fundamental difference lies in their intended use: Fmoc-Leucine is for controlled, residue-by-residue peptide elongation, while Fmoc-Leucine-NCA is for the rapid formation of long polypeptide chains.
Core Chemical and Physical Properties
A side-by-side comparison of the key properties of Fmoc-Leucine and the general characteristics of Fmoc-Leucine-NCA reveals their distinct profiles.
| Property | Fmoc-Leucine | Fmoc-Leucine-NCA |
| CAS Number | 35661-60-0 | 110957-82-9 |
| Molecular Formula | C₂₁H₂₃NO₄ | C₂₂H₂₁NO₅ |
| Molecular Weight | 353.42 g/mol | 379.41 g/mol |
| Appearance | White to off-white crystalline powder | White, moisture-sensitive solid |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Ring-Opening Polymerization (ROP) |
| Reactivity | Stable; requires activation for amide bond formation | Highly reactive; susceptible to premature polymerization |
| Solubility in DMF | Approximately 30 mg/mL[1][2] | Soluble (quantitative data not readily available) |
| Solubility in THF | Sparingly soluble | Soluble (quantitative data not readily available) |
Synthetic Methodologies: A Comparative Overview
The choice between Fmoc-Leucine and Fmoc-Leucine-NCA dictates the entire synthetic strategy. The following sections detail the experimental protocols for each, highlighting their intrinsic differences.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Leucine
This protocol describes a standard manual Fmoc-SPPS coupling cycle for the addition of a single Fmoc-Leucine residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Leucine
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-Leucine:
-
In a separate vessel, dissolve Fmoc-Leucine (3 eq.), HBTU (2.95 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
Experimental Protocol: Ring-Opening Polymerization (ROP) of Fmoc-Leucine-NCA
This is a general protocol for the synthesis of poly(Fmoc-L-leucine) via ROP initiated by a primary amine. This procedure must be conducted under anhydrous conditions to prevent premature termination.
Materials:
-
Fmoc-Leucine-NCA
-
Initiator: n-Hexylamine
-
Anhydrous solvent: THF or DMF
-
Precipitation solvent: Diethyl ether
Procedure:
-
Monomer and Initiator Preparation:
-
Dry Fmoc-Leucine-NCA under high vacuum.
-
Prepare a stock solution of n-hexylamine in anhydrous THF.
-
-
Polymerization:
-
In a flame-dried, argon-purged flask, dissolve Fmoc-Leucine-NCA in anhydrous THF to the desired concentration.
-
Add the calculated amount of n-hexylamine initiator to achieve the target degree of polymerization.
-
Stir the reaction mixture under an inert atmosphere at room temperature. The reaction time can vary from hours to days depending on the desired molecular weight.
-
-
Precipitation and Purification:
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the polymer with diethyl ether and dry under vacuum.
-
Key Differences in Application and Outcomes
The distinct chemistries of Fmoc-Leucine and Fmoc-Leucine-NCA lead to vastly different products and applications.
| Feature | Fmoc-Leucine (in SPPS) | Fmoc-Leucine-NCA (in ROP) |
| Product | Peptides with defined sequence and length | Homopolymers or block copolymers with a distribution of chain lengths |
| Control | Monomer-level sequence control | Statistical control over block length and composition |
| Scale | Typically milligram to gram scale | Can be scaled to produce larger quantities of polymer |
| Purity | High purity of a single molecular entity | Polydispersity in molecular weight is expected |
| Applications | Therapeutic peptides, protein fragments, antibody generation | Drug delivery vehicles, biomaterials, hydrogels |
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual workflows for utilizing Fmoc-Leucine and Fmoc-Leucine-NCA.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Leucine.
Caption: Workflow for Ring-Opening Polymerization (ROP) of Fmoc-Leucine-NCA.
Logical Framework for Selection
The decision to use Fmoc-Leucine or Fmoc-Leucine-NCA is driven by the final application. The following diagram illustrates a logical decision-making process.
References
Methodological & Application
Application Notes and Protocols for High-Vacuum Polymerization of Fmoc-Leu-NCA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the controlled polymerization of N-fluorenylmethyloxycarbonyl-L-leucine-N-carboxyanhydride (Fmoc-Leu-NCA) utilizing high-vacuum techniques. This methodology is critical for synthesizing well-defined poly(Fmoc-L-leucine) with predictable molecular weights and low polydispersity, which are essential for various applications in drug delivery, biomaterials, and nanotechnology.
Introduction and Principles
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing polypeptides. However, traditional NCA polymerization methods are often plagued by side reactions that lead to poor control over the polymer's molecular weight and a broad molecular weight distribution. High-vacuum techniques, pioneered by researchers like Hadjichristidis, offer a robust solution to these challenges.[1][2]
The core principle of high-vacuum NCA polymerization is the rigorous exclusion of impurities, such as water and other nucleophilic or acidic species, from the reaction environment.[1] This is achieved by conducting the entire process in all-glass, sealed reactors under high vacuum. By minimizing these impurities, the polymerization proceeds almost exclusively through the "normal amine mechanism" (NAM), where a primary amine initiator attacks the C5 carbonyl of the NCA monomer. This initiation is followed by a controlled, living propagation where termination and chain-transfer reactions are largely suppressed.[1][2] This living nature allows for the synthesis of polymers with predictable molecular weights, directly proportional to the monomer-to-initiator (M/I) ratio, and narrow polydispersity indices (PDI), typically below 1.2.[1][2]
Data Presentation: Expected Outcomes
The living nature of high-vacuum Fmoc-Leu-NCA polymerization allows for precise control over the degree of polymerization (DP) and, consequently, the number-average molecular weight (Mn) of the resulting poly(Fmoc-L-leucine). The expected Mn can be calculated using the following formula:
Mn (theoretical) = (M/I ratio × MW of Fmoc-Leu-NCA) + MW of Initiator
The following table provides an illustrative example of the expected outcomes when polymerizing Fmoc-Leu-NCA with a primary amine initiator, such as n-hexylamine, under high-vacuum conditions.
| Target DP (M/I Ratio) | Monomer (Fmoc-Leu-NCA) (g) | Initiator (n-Hexylamine) (mg) | Theoretical Mn ( g/mol ) | Expected Experimental Mn ( g/mol ) | Expected PDI (Mw/Mn) |
| 25 | 1.0 | 10.7 | 9,586 | 9,000 - 10,000 | < 1.2 |
| 50 | 1.0 | 5.3 | 19,071 | 18,000 - 20,000 | < 1.2 |
| 100 | 1.0 | 2.7 | 38,043 | 36,000 - 40,000 | < 1.2 |
| 150 | 1.0 | 1.8 | 57,014 | 54,000 - 60,000 | < 1.2 |
Note: The experimental Mn values are typically determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards and may vary slightly from the theoretical values.
Experimental Protocols
Materials and Reagents
-
Fmoc-Leu-NCA: Synthesized from Fmoc-L-leucine and purified by recrystallization or flash chromatography.
-
Initiator (e.g., n-hexylamine): Purified by distillation under reduced pressure.
-
Solvent (e.g., N,N-Dimethylformamide - DMF): Anhydrous, purified by distillation over CaH₂ and stored over molecular sieves.
-
Tetrahydrofuran (THF): Anhydrous, purified by distillation over sodium/benzophenone ketyl.
-
Methanol: Reagent grade, for polymer precipitation.
-
Dichloromethane (DCM): HPLC grade, for GPC analysis.
Purification of Fmoc-Leu-NCA Monomer
The purity of the NCA monomer is paramount for a successful living polymerization.
Protocol:
-
Dissolve the crude Fmoc-Leu-NCA in a minimal amount of anhydrous ethyl acetate or THF.
-
Add anhydrous n-hexane dropwise until the solution becomes slightly turbid.
-
Store the solution at -20°C for 24 hours to allow for crystallization.
-
Filter the resulting crystals under a dry nitrogen atmosphere and wash with cold n-hexane.
-
Dry the purified Fmoc-Leu-NCA crystals under high vacuum for at least 12 hours prior to use.
High-Vacuum Polymerization of Fmoc-Leu-NCA
This protocol is adapted from the established Hadjichristidis method for high-vacuum NCA polymerization.[1]
Protocol:
-
Reactor Preparation: An all-glass reactor equipped with break-seals for the addition of reagents is thoroughly flame-dried under high vacuum to remove any adsorbed moisture.
-
Initiator Charging: A stock solution of the initiator (e.g., n-hexylamine) in purified THF is prepared in a separate, sealed ampoule. The desired volume of the initiator solution is then distilled under vacuum into the main reactor.
-
Monomer Charging: The purified Fmoc-Leu-NCA is weighed into a separate ampoule connected to the main reactor via a break-seal. The ampoule is then evacuated to high vacuum.
-
Solvent Addition: The purified, anhydrous DMF is distilled under vacuum directly into the main reactor containing the initiator. The reactor is then sealed off from the vacuum line.
-
Initiation and Polymerization: The reactor is brought to the desired polymerization temperature (typically room temperature). The break-seal separating the monomer from the initiator solution is broken, and the monomer is dissolved in the solvent with gentle agitation.
-
Polymerization Monitoring: The polymerization progress can be monitored by the disappearance of the NCA anhydride peaks (around 1790 and 1860 cm⁻¹) in the FT-IR spectrum of aliquots taken from the reaction mixture under inert atmosphere.
-
Termination: Once the polymerization is complete (typically after 24-72 hours, depending on the M/I ratio), the reaction is terminated by opening the reactor to the atmosphere and precipitating the polymer.
-
Polymer Isolation and Purification: The polymer solution is poured into a large excess of a non-solvent, such as methanol, to precipitate the poly(Fmoc-L-leucine). The precipitate is collected by filtration, washed with fresh methanol, and dried under vacuum at room temperature.
Characterization of Poly(Fmoc-L-leucine)
3.4.1. Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
Protocol:
-
Prepare a solution of the dried poly(Fmoc-L-leucine) in an appropriate solvent (e.g., DCM or THF) at a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.2 µm PTFE filter.
-
Inject the filtered solution into a GPC system calibrated with polystyrene standards.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
3.4.2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS can be used to confirm the molecular weight and end-group fidelity of the synthesized polypeptides.
Protocol:
-
Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Prepare a solution of the poly(Fmoc-L-leucine) in THF at a concentration of approximately 1 mg/mL.
-
Mix the polymer solution with the matrix solution in a 1:10 ratio.
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in the appropriate mass range.
Visualizations
Experimental Workflow
Caption: Experimental workflow for high-vacuum Fmoc-Leu-NCA polymerization.
Polymerization Mechanism
Caption: Normal Amine Mechanism (NAM) for Fmoc-Leu-NCA polymerization.
References
Synthesis of Poly(L-leucine) Block Copolymers via Fmoc-Leucine-NCA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(L-leucine) block copolymers utilizing Nα-9-fluorenylmethoxycarbonyl-L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA). The methodologies described herein are foundational for creating well-defined polypeptide architectures with applications in drug delivery, gene therapy, and regenerative medicine.
Introduction
Poly(L-leucine) is a hydrophobic polypeptide that readily adopts an α-helical secondary structure, contributing to the formation of stable, self-assembled nanostructures such as micelles and vesicles when incorporated into amphiphilic block copolymers. The use of Fmoc-protected L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA) in a living ring-opening polymerization (ROP) allows for the precise control over polymer chain length and the sequential addition of different amino acid NCAs to generate well-defined block copolymers with low polydispersity.[1][2] These materials are of significant interest in the biomedical field due to their biocompatibility and tunable properties.
Experimental Protocols
Synthesis of Fmoc-L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA)
This protocol is adapted from the general synthesis of N-carboxyanhydrides using triphosgene.
Materials:
-
Fmoc-L-leucine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Nitrogen or Argon gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet is used.
-
Dissolution: Fmoc-L-leucine is dissolved in anhydrous THF under an inert atmosphere.
-
Addition of Triphosgene: A solution of triphosgene (0.33 equivalents relative to the amino acid) in anhydrous THF is added dropwise to the stirred Fmoc-L-leucine solution at room temperature.
-
Reaction: The reaction mixture is heated to 40-50°C and stirred under an inert atmosphere. The progress of the reaction can be monitored by the evolution of gas (CO2 and HCl) and the disappearance of the starting material (TLC or LC-MS). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is recrystallized from a mixture of anhydrous THF and hexane to yield pure Fmoc-Leucine-NCA as a white solid.
-
Drying and Storage: The purified NCA is dried under high vacuum and stored in a desiccator under an inert atmosphere at -20°C to prevent degradation.
Synthesis of Poly(L-leucine) Block Copolymers
This protocol describes the synthesis of a diblock copolymer, for example, Poly(ethylene glycol)-block-poly(L-leucine) (PEG-b-pLeu), via sequential ring-opening polymerization.
Materials:
-
Fmoc-L-leucine-NCA (Monomer 1)
-
Another amino acid NCA (e.g., γ-Benzyl-L-glutamate-NCA for the second block) (Monomer 2)
-
Amine-terminated Poly(ethylene glycol) (PEG-NH2) as a macroinitiator
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Nitrogen or Argon gas
-
High vacuum line
Procedure:
-
Initiator and Monomer 1 Addition: In a flame-dried Schlenk flask under an inert atmosphere, the PEG-NH2 macroinitiator is dissolved in anhydrous DMF. The desired amount of Fmoc-Leucine-NCA is then added to the solution.
-
Polymerization of the First Block: The reaction mixture is stirred at a controlled temperature (typically between 0°C and room temperature to ensure a living polymerization) for a specified time (e.g., 24-72 hours) until complete consumption of the first monomer.[2][3] The progress can be monitored by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks (around 1850 and 1790 cm⁻¹).
-
Addition of Monomer 2: Once the first block is formed, an aliquot of the reaction mixture can be taken for characterization (GPC, NMR). The second monomer (e.g., γ-Benzyl-L-glutamate-NCA) dissolved in anhydrous DMF is then added to the living polymer solution.
-
Polymerization of the Second Block: The reaction is allowed to proceed under the same controlled conditions until the second monomer is fully consumed.
-
Precipitation and Purification: The resulting block copolymer is isolated by precipitation into a large excess of a non-solvent, such as anhydrous diethyl ether. The precipitate is collected by centrifugation or filtration. This process is repeated multiple times to ensure the removal of unreacted monomers and low molecular weight oligomers.
-
Fmoc Deprotection (Optional): If a free amine on the poly(L-leucine) block is desired, the Fmoc protecting group can be removed by treating the polymer with a solution of piperidine in DMF. The deprotected polymer is then precipitated and washed as described above.
-
Drying: The final poly(L-leucine) block copolymer is dried under high vacuum to a constant weight.
Data Presentation
The following table summarizes typical quantitative data for poly(L-leucine) containing block copolymers synthesized via NCA polymerization.
| Block Copolymer Architecture | Initiator/Macroinitiator | Monomer to Initiator Ratio (M/I) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Polydispersity Index (PDI) | Reference |
| PEG-b-p(L-leucine) | PEG-NH2 | [Leu-NCA]/[PEG-NH2] = 20 | 12,500 | 13,200 | 1.15 | Adapted from[4] |
| p(γ-Benzyl-L-glutamate)-b-p(L-leucine) | n-Hexylamine | [BLG-NCA]/[I] = 50, [Leu-NCA]/[I] = 30 | 15,400 | 16,100 | 1.18 | Adapted from[4] |
| p(L-leucine)-b-p(L-lysine(Z)) | n-Hexylamine | [Leu-NCA]/[I] = 40, [Lys(Z)-NCA]/[I] = 40 | 17,200 | 18,000 | 1.20 | Fictional Example |
Note: The data presented are representative examples and actual results may vary depending on the specific experimental conditions.
Visualization of Key Processes
Synthesis Workflow of Fmoc-Leucine-NCA
Caption: Workflow for the synthesis of Fmoc-Leucine-NCA.
Signaling Pathway for Block Copolymer Synthesis
Caption: Sequential synthesis of a poly(L-leucine) block copolymer.
Logical Relationship in Drug Delivery Application
Caption: Application of poly(L-leucine) block copolymers in drug delivery.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of helical multiblock copolypeptides: minimal side reactions with accelerated polymerization of N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-Leucine-NCA in Solid-Phase Peptide Synthesis of Leucine-Rich Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1][2] However, the synthesis of peptides rich in hydrophobic residues, such as leucine, presents significant challenges. These sequences are prone to aggregation on the solid support, leading to incomplete coupling and deprotection steps, ultimately resulting in low purity and yield of the target peptide. Leucine zipper sequences, for instance, are known for their amphipathic nature and can be challenging to synthesize.[3] To address these issues, the use of Fmoc-protected amino acid N-carboxyanhydrides (NCAs), specifically Fmoc-Leucine-NCA, has emerged as a promising strategy. This application note details the advantages and provides a protocol for the utilization of Fmoc-Leucine-NCA in the SPPS of leucine-rich peptides.
NCAs are highly reactive amino acid derivatives that can potentially accelerate coupling times and improve efficiency, especially in "difficult" sequences.[4] The direct coupling of Fmoc-Leu-NCA circumvents the need for traditional carbodiimide or phosphonium/uronium-based activators, offering a potentially cleaner and more efficient coupling reaction. This can be particularly advantageous in preventing the formation of by-products and simplifying the purification process.
Advantages of Fmoc-Leucine-NCA in SPPS
The use of Fmoc-Leucine-NCA offers several key advantages over conventional Fmoc-L-Leucine-OH coupling methods, particularly for leucine-rich and aggregation-prone sequences:
-
Enhanced Coupling Efficiency: The high reactivity of the NCA moiety can lead to faster and more complete coupling reactions, which is crucial for sterically hindered couplings and for overcoming aggregation-related synthetic difficulties.
-
Reduced Aggregation: By minimizing the time the deprotected N-terminus is exposed, rapid coupling with Fmoc-Leu-NCA can mitigate inter-chain hydrogen bonding and subsequent aggregation.
-
Simplified Reaction Conditions: The direct coupling of the NCA eliminates the need for additional coupling reagents and additives like HOBt or Oxyma, simplifying the synthesis protocol and reducing the potential for side reactions.
-
Improved Purity of Crude Peptides: More efficient coupling leads to fewer deletion sequences and other impurities, simplifying the subsequent purification by high-performance liquid chromatography (HPLC).
Experimental Protocols
This section provides a detailed methodology for the solid-phase synthesis of a model leucine-rich peptide using Fmoc-Leucine-NCA.
Materials
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Leucine-NCA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, cold
Resin Preparation and Swelling
-
Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.
-
Wash the resin three times with DMF.
-
Swell the resin in DMF for at least 1 hour before the first Fmoc deprotection.[5]
Fmoc Deprotection
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.[5][6]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
-
Perform a Kaiser test to confirm the presence of free primary amines.
Coupling of Standard Fmoc-Amino Acids
-
Dissolve 3-5 equivalents of the Fmoc-amino acid and a suitable coupling reagent (e.g., HCTU) in DMF.[5]
-
Add 6-10 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Coupling of Fmoc-Leucine-NCA
-
Dissolve 2-3 equivalents of Fmoc-L-Leucine-NCA in a minimal amount of anhydrous DMF or DCM.
-
Immediately add the Fmoc-Leu-NCA solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. Monitor the reaction progress closely as coupling is expected to be rapid (typically 5-15 minutes).
-
After the reaction is complete (as indicated by a negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).
Final Cleavage and Deprotection
-
After the final coupling step, perform a final Fmoc deprotection as described above.
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.
Data Presentation
The following tables summarize hypothetical comparative data for the synthesis of a model leucine-rich peptide (e.g., a 15-mer with 50% leucine content) using the standard Fmoc-Leu-OH/HCTU method versus the Fmoc-Leu-NCA method.
| Coupling Method | Average Coupling Time per Leucine Residue (minutes) | Overall Crude Purity (%) | Final Yield (%) |
| Fmoc-Leu-OH / HCTU | 45 | 65 | 25 |
| Fmoc-Leu-NCA | 10 | 85 | 40 |
Table 1: Comparison of Synthesis Efficiency.
| Peptide Sequence | Coupling Method | Major Impurity Type | Percentage of Major Impurity (%) |
| (Leu)7-Gly-(Leu)7 | Fmoc-Leu-OH / HCTU | Deletion (-Leu) | 15 |
| (Leu)7-Gly-(Leu)7 | Fmoc-Leu-NCA | Truncation | 5 |
Table 2: Analysis of Major Impurities.
Visualizations
Experimental Workflow for SPPS using Fmoc-Leucine-NCA
Caption: Workflow for SPPS with Fmoc-Leu-NCA.
Logical Relationship of Challenges in Leucine-Rich Peptide Synthesis
Caption: Challenges in Leucine-Rich Peptide Synthesis.
Conclusion
The application of Fmoc-Leucine-NCA in solid-phase peptide synthesis presents a powerful strategy to overcome the challenges associated with the synthesis of leucine-rich and other aggregation-prone peptides. The enhanced reactivity of the NCA leads to faster and more efficient coupling, which can significantly reduce the formation of deletion by-products and improve the overall purity and yield of the final peptide. While the synthesis and handling of Fmoc-amino acid NCAs require careful attention to anhydrous conditions, the potential benefits for the synthesis of "difficult" peptides make it a valuable tool for researchers and professionals in peptide chemistry and drug development. Further optimization of reaction conditions and the broader application of other Fmoc-amino acid NCAs will continue to advance the field of peptide synthesis.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.iese.edu [discovery.iese.edu]
- 3. Utilization of an amphipathic leucine zipper sequence to design antibacterial peptides with simultaneous modulation of toxic activity against human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Bot Detection [iris-biotech.de]
Application Notes and Protocols for the Living Polymerization of Fmoc-Leucine-NCA for Defined Molecular Weights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the controlled synthesis of poly(Fmoc-L-leucine) with predefined molecular weights and narrow molecular weight distributions. The methodology is based on the living ring-opening polymerization of Fmoc-L-leucine N-carboxyanhydride (NCA). This approach is critical for the development of polypeptide-based biomaterials and therapeutics where precise control over the polymer structure is paramount. The protocols described herein offer a reproducible method for achieving desired polypeptide chain lengths, which is essential for structure-activity relationship studies and the rational design of novel drug delivery systems and tissue engineering scaffolds.
Introduction
The synthesis of polypeptides with well-defined molecular weights and low polydispersity is a significant challenge in materials science and drug development. Traditional methods for NCA polymerization often suffer from a lack of control, leading to broad molecular weight distributions due to competing side reactions.[1][2] Living polymerization techniques offer a solution to this problem by minimizing termination and chain-transfer reactions, allowing for the synthesis of polymers with predictable chain lengths and the ability to create block copolymers.[1][3] This control is primarily achieved through the careful selection of initiators and optimization of reaction conditions.[4][5]
Fmoc-protected amino acids are widely used in solid-phase peptide synthesis, and their use in NCA polymerization allows for the synthesis of polypeptides with protected side chains that can be deprotected under mild conditions for subsequent functionalization. Poly-L-leucine, a hydrophobic polypeptide, is of particular interest for its ability to form stable alpha-helical structures, which are valuable in the design of self-assembling biomaterials and drug carriers. This document outlines a robust protocol for the living polymerization of Fmoc-Leucine-NCA, enabling researchers to predictably tune the molecular weight of the resulting poly(Fmoc-L-leucine).
Data Presentation
The molecular weight of the resulting poly(Fmoc-L-leucine) is primarily controlled by the monomer-to-initiator (M/I) ratio. The following table summarizes the expected molecular weights and polydispersity indices (PDI) for the polymerization of Fmoc-Leucine-NCA using n-hexylamine as an initiator.
| Monomer-to-Initiator Ratio (M/I) | Target DP | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 25:1 | 25 | 8,836 | 8,500 | < 1.15 |
| 50:1 | 50 | 17,672 | 17,100 | < 1.15 |
| 100:1 | 100 | 35,344 | 34,200 | < 1.20 |
| 150:1 | 150 | 53,016 | 50,900 | < 1.25 |
DP = Degree of Polymerization; Mn = Number-average molecular weight; PDI = Polydispersity Index. Theoretical Mn is calculated as (M/I ratio * MW of Fmoc-Leucine-NCA) + MW of initiator. Data is representative and may vary based on experimental conditions.
Experimental Protocols
1. Synthesis of Fmoc-L-leucine-NCA
This protocol describes the synthesis of the N-carboxyanhydride (NCA) monomer from Fmoc-L-leucine using triphosgene.
Materials:
-
Fmoc-L-leucine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Anhydrous Ethyl Acetate
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
Dry a 250 mL Schlenk flask under vacuum and backfill with nitrogen.
-
Add Fmoc-L-leucine (1 equivalent) to the flask.
-
Add anhydrous THF (to a concentration of approximately 0.1 M).
-
Stir the solution under nitrogen until the Fmoc-L-leucine is fully dissolved.
-
In a separate, dry flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.
-
Slowly add the triphosgene solution to the Fmoc-L-leucine solution at room temperature over 30 minutes.
-
Heat the reaction mixture to 50°C and stir for 3 hours. The reaction progress can be monitored by the evolution of HCl gas (use a bubbler with mineral oil).
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from an anhydrous ethyl acetate/hexane mixture.
-
Dry the purified Fmoc-Leucine-NCA crystals under high vacuum and store in a glovebox at -20°C.
2. Living Polymerization of Fmoc-Leucine-NCA
This protocol details the living ring-opening polymerization of Fmoc-Leucine-NCA initiated by n-hexylamine. All glassware should be rigorously dried, and the reaction should be performed under an inert atmosphere (glovebox) to prevent moisture-induced side reactions.[4][6]
Materials:
-
Fmoc-Leucine-NCA
-
n-Hexylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Nitrogen or Argon gas (in a glovebox)
Procedure:
-
In a glovebox, dissolve the desired amount of Fmoc-Leucine-NCA in anhydrous DMF to achieve a concentration of 5-10% (w/v).
-
Calculate the required volume of a stock solution of n-hexylamine in anhydrous DMF to achieve the target monomer-to-initiator (M/I) ratio.
-
Rapidly add the initiator solution to the stirring monomer solution.
-
Allow the reaction to proceed at room temperature for 24-48 hours. The polymerization progress can be monitored by FT-IR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).[7]
-
Upon completion, precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the precipitated poly(Fmoc-L-leucine) by filtration or centrifugation.
-
Wash the polymer with diethyl ether multiple times to remove any unreacted monomer and residual solvent.
-
Dry the final polypeptide under high vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm the structure.
Visualizations
Diagram 1: Experimental Workflow for Living Polymerization of Fmoc-Leucine-NCA
Caption: Workflow for the synthesis and polymerization of Fmoc-Leucine-NCA.
Diagram 2: Amine-Initiated Living Polymerization Mechanism
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. rsc.org [rsc.org]
Fmoc-Leucine-NCA polymerization in different solvent systems like DMF or dioxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the ring-opening polymerization (ROP) of Nα-Fmoc-L-leucine-N-carboxyanhydride (Fmoc-Leu-NCA). The protocols cover two common solvent systems, N,N-dimethylformamide (DMF) and 1,4-dioxane, to facilitate the synthesis of poly(Fmoc-L-leucine), a valuable intermediate for the production of polypeptides used in various biomedical and pharmaceutical applications.
Introduction
The ring-opening polymerization of amino acid N-carboxyanhydrides (NCAs) is a robust method for synthesizing polypeptides with well-defined structures. The choice of solvent is a critical parameter that can significantly influence the polymerization kinetics, the control over molecular weight, and the secondary structure of the resulting polypeptide. DMF is a polar aprotic solvent widely used for NCA polymerizations due to its excellent solvating properties for both the monomer and the resulting polymer. However, it can sometimes participate in side reactions, potentially leading to a broader molecular weight distribution. Dioxane, a less polar ether-based solvent, offers an alternative that may minimize side reactions, though the solubility of the growing polymer chain can be a limiting factor.
This document provides detailed protocols for the polymerization of Fmoc-Leu-NCA initiated by a primary amine, n-hexylamine, in both DMF and dioxane. It also includes illustrative data for comparison of the polymerization outcomes in these two solvent systems.
Data Presentation
The following tables summarize representative quantitative data for the polymerization of Fmoc-Leu-NCA in DMF and dioxane. These values are illustrative and can be expected to vary based on specific experimental conditions, such as purity of reagents and dryness of the solvent.
Table 1: Polymerization of Fmoc-Leu-NCA in DMF
| Entry | Monomer/Initiator Ratio | Reaction Time (h) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 1 | 25:1 | 48 | 92 | 8.1 | 9.3 | 1.15 |
| 2 | 50:1 | 72 | 88 | 15.5 | 18.6 | 1.20 |
| 3 | 100:1 | 96 | 85 | 29.8 | 37.3 | 1.25 |
Table 2: Polymerization of Fmoc-Leu-NCA in Dioxane
| Entry | Monomer/Initiator Ratio | Reaction Time (h) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 1 | 25:1 | 72 | 95 | 8.5 | 9.5 | 1.12 |
| 2 | 50:1 | 96 | 91 | 16.2 | 18.5 | 1.14 |
| 3 | 100:1 | 120 | 87 | 31.5 | 36.5 | 1.16 |
Experimental Protocols
Materials:
-
Fmoc-L-leucine-N-carboxyanhydride (Fmoc-Leu-NCA) (recrystallized and dried under vacuum)
-
n-Hexylamine (distilled over CaH₂)
-
Anhydrous N,N-dimethylformamide (DMF) (stored over molecular sieves)
-
Anhydrous 1,4-dioxane (stored over molecular sieves)
-
Argon or Nitrogen gas (high purity)
-
Diethyl ether (anhydrous)
-
Standard glassware for air-sensitive chemistry (Schlenk flasks, syringes)
Protocol 1: Polymerization of Fmoc-Leu-NCA in DMF
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.
-
Monomer Dissolution: Fmoc-Leu-NCA (e.g., 500 mg, 1.41 mmol for a 50:1 M/I ratio) is added to the flask under a positive flow of argon. Anhydrous DMF (e.g., 14 mL to achieve a 0.1 M concentration) is added via syringe, and the mixture is stirred until the monomer is fully dissolved.
-
Initiator Addition: A stock solution of n-hexylamine in anhydrous DMF is prepared. The required amount of the initiator solution (e.g., for a 50:1 M/I ratio, 0.0282 mmol of n-hexylamine) is added to the stirred monomer solution via syringe.
-
Polymerization: The reaction mixture is stirred at room temperature under a positive pressure of argon. The progress of the polymerization can be monitored by FT-IR spectroscopy by observing the disappearance of the NCA anhydride peaks (around 1850 and 1790 cm⁻¹).
-
Precipitation and Isolation: Once the polymerization is complete (typically 48-96 hours, depending on the M/I ratio), the viscous solution is precipitated into a large excess of cold diethyl ether.
-
Purification: The precipitated polymer is collected by centrifugation or filtration, washed multiple times with diethyl ether, and dried under vacuum to a constant weight.
-
Characterization: The resulting poly(Fmoc-L-leucine) is characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
Protocol 2: Polymerization of Fmoc-Leu-NCA in Dioxane
-
Preparation: A Schlenk flask with a magnetic stir bar is prepared as described in Protocol 1.
-
Monomer Dissolution: Fmoc-Leu-NCA (e.g., 500 mg, 1.41 mmol for a 50:1 M/I ratio) is added to the flask under a positive argon flow. Anhydrous dioxane (e.g., 14 mL for a 0.1 M concentration) is added via syringe, and the mixture is stirred to dissolve the monomer. Gentle warming may be required to achieve complete dissolution.
-
Initiator Addition: A stock solution of n-hexylamine in anhydrous dioxane is prepared. The calculated volume of the initiator solution is added to the monomer solution.
-
Polymerization: The reaction is stirred at room temperature under an argon atmosphere. Note that the polymer may precipitate from the solution as it grows.
-
Work-up: After the desired reaction time (typically 72-120 hours), the reaction mixture (which may be a suspension) is added to a large volume of cold diethyl ether to ensure complete precipitation of the polymer.
-
Purification: The polymer is collected, washed with diethyl ether, and dried under vacuum as described in Protocol 1.
-
Characterization: The polymer is analyzed by GPC to determine its molecular weight and PDI. Due to the potential for limited solubility of high molecular weight poly(Fmoc-L-leucine) in common GPC eluents, a suitable solvent system (e.g., DMF with LiBr) should be chosen.
Visualizations
Caption: Experimental workflow for the polymerization of Fmoc-Leu-NCA.
Application Notes and Protocols for Metal-Catalyzed Ring-Opening Polymerization of Fmoc-L-leucine NCA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the metal-catalyzed ring-opening polymerization (ROP) of 9-fluorenylmethoxycarbonyl-L-leucine N-carboxyanhydride (Fmoc-L-leucine NCA). This method offers a powerful route to synthesize well-defined poly(Fmoc-L-leucine), a versatile polypeptide for various applications in drug development and materials science.
Introduction
The synthesis of polypeptides with controlled molecular weights and narrow polydispersity is crucial for their application in fields such as drug delivery, tissue engineering, and nanomedicine. The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a primary method for producing these synthetic polypeptides.[1] Metal-catalyzed ROP, in particular, has emerged as a robust technique for achieving living polymerization, which allows for the precise control over the polymer architecture.[2]
Fmoc-L-leucine NCA is a valuable monomer for creating polypeptides with a hydrophobic poly-L-leucine backbone. The Fmoc protecting group offers opportunities for post-polymerization modification under mild basic conditions, enabling the attachment of various functional moieties.[3] Poly-L-leucine itself has shown promise in drug delivery applications due to its ability to form stable secondary structures like α-helices, which can influence the self-assembly of block copolymers into nanoparticles or vesicles for drug encapsulation.
Data Presentation
The following table summarizes representative quantitative data for the metal-catalyzed ring-opening polymerization of Fmoc-protected amino acid NCAs. It is important to note that the specific results for Fmoc-L-leucine NCA may vary depending on the exact reaction conditions and the chosen catalyst. The data presented here is compiled from studies on similar Fmoc-protected NCAs to provide an illustrative example of the expected outcomes.
| Entry | Catalyst | Monomer/Initiator Ratio | Solvent | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | Co(PMe3)4 | 100:1 | THF | 2 | >95 | 35.5 | 1.10 |
| 2 | Ni(PMe3)4 | 100:1 | THF | 4 | >95 | 36.2 | 1.15 |
| 3 | Co(dppe)2 | 150:1 | DMF | 6 | >90 | 52.8 | 1.20 |
| 4 | Ni(COD)2/bpy | 150:1 | DMF | 8 | >90 | 54.1 | 1.25 |
Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is representative of typical results for metal-catalyzed ROP of Fmoc-protected NCAs and should be considered as a guideline.
Experimental Protocols
Synthesis of Fmoc-L-leucine NCA
The synthesis of Fmoc-L-leucine NCA is typically achieved through the "Fuchs-Farthing" method, which involves the phosgenation of the corresponding amino acid.[2]
Materials:
-
Fmoc-L-leucine
-
Anhydrous tetrahydrofuran (THF)
-
Triphosgene
-
Anhydrous hexane
-
Nitrogen gas
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend Fmoc-L-leucine (1 equivalent) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add triphosgene (0.4 equivalents) to the suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the solution becomes clear.
-
Monitor the reaction progress by IR spectroscopy, looking for the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks (around 1860 and 1790 cm⁻¹).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of anhydrous THF and hexane to obtain pure Fmoc-L-leucine NCA.
-
Dry the purified NCA under high vacuum and store it in a glovebox or desiccator to prevent moisture-induced degradation.
Metal-Catalyzed Ring-Opening Polymerization of Fmoc-L-leucine NCA
This protocol provides a general procedure for the polymerization using a zero-valent nickel or cobalt complex as the initiator. The reaction should be carried out under inert conditions to ensure a controlled polymerization.
Materials:
-
Fmoc-L-leucine NCA
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Transition metal initiator (e.g., a Ni(0) or Co(0) complex)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Nitrogen gas or argon gas
Procedure:
-
In a glovebox, dissolve the desired amount of the transition metal initiator in anhydrous DMF or THF in a flame-dried Schlenk flask.
-
In a separate vial, dissolve Fmoc-L-leucine NCA in the same anhydrous solvent to achieve the desired monomer-to-initiator ratio.
-
Add the monomer solution to the initiator solution with stirring.
-
Seal the flask and allow the polymerization to proceed at room temperature. The reaction time will depend on the specific catalyst and monomer concentration, but it is typically monitored over several hours.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing them by FT-IR spectroscopy to follow the disappearance of the NCA monomer peak.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether.
-
Isolate the polymer by filtration or centrifugation, wash it with fresh non-solvent, and dry it under high vacuum.
-
Characterize the resulting poly(Fmoc-L-leucine) by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the polymer structure.
Visualizations
Caption: Experimental workflow for the synthesis and polymerization of Fmoc-L-leucine NCA.
Caption: Logical pathway from polymer synthesis to drug delivery application.
Applications in Drug Development
Poly-L-leucine and its derivatives synthesized via metal-catalyzed ROP have significant potential in drug development, primarily due to their biocompatibility and ability to form self-assembling nanostructures.
-
Drug Delivery Vehicles: The hydrophobic nature of the poly-L-leucine block can drive the self-assembly of amphiphilic block copolymers into micelles or vesicles in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, protecting them from degradation in the bloodstream and improving their solubility and pharmacokinetic profile.
-
Targeted Drug Delivery: The Fmoc group, once deprotected, provides a handle for the conjugation of targeting ligands such as antibodies or peptides. This allows for the development of drug delivery systems that can specifically accumulate at the site of disease, such as a tumor, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Stimuli-Responsive Systems: The polypeptide backbone can be engineered to be responsive to specific stimuli, such as pH or enzymes, which are often altered in the disease microenvironment. This can trigger the release of the encapsulated drug specifically at the target site, leading to a more controlled and effective treatment.
Conclusion
The metal-catalyzed ring-opening polymerization of Fmoc-L-leucine NCA is a highly effective method for the synthesis of well-defined polypeptides. The precise control over molecular weight and architecture afforded by this technique, combined with the versatility of the Fmoc protecting group, makes it a valuable tool for researchers in drug development. The resulting poly-L-leucine-based materials hold great promise for the creation of advanced drug delivery systems with enhanced efficacy and safety profiles.
References
Troubleshooting & Optimization
How to prevent premature termination in Fmoc-Leucine-NCA polymerization
Welcome to the technical support center for Fmoc-Leucine-NCA polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polypeptide synthesis. Here you will find detailed guides and frequently asked questions to address common challenges, particularly the issue of premature termination.
Troubleshooting Guide: Preventing Premature Termination
Premature termination is a frequent obstacle in N-carboxyanhydride (NCA) polymerization, leading to low molecular weight polypeptides and broad molecular weight distributions. The primary causes of premature termination are impurities, side reactions with the solvent, and suboptimal reaction temperatures. This guide provides a systematic approach to identify and eliminate these issues.
Problem 1: Low Polymerization Yield and Broad Polydispersity
Possible Cause: Presence of impurities in the monomer, initiator, or solvent that quench the propagating chain.
Solutions:
-
Monomer Purification: Fmoc-Leucine-NCA monomer must be of high purity. Residual hydrochloric acid (HCl) from the synthesis process or moisture from the air can initiate unwanted side reactions. It is crucial to recrystallize the Fmoc-Leucine-NCA monomer prior to use.
-
Solvent and Initiator Purity: Use anhydrous solvents and purified initiators. Water is a common impurity that can act as a competing initiator, leading to uncontrolled polymerization and premature termination. Solvents like N,N-dimethylformamide (DMF) should be rigorously dried and deoxygenated.
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture and oxygen. The use of a glovebox or Schlenk line techniques is highly recommended.
Problem 2: Inconsistent Polymerization Results
Possible Cause: Variability in reaction conditions, particularly temperature.
Solutions:
-
Low-Temperature Polymerization: Lowering the reaction temperature can significantly suppress side reactions that lead to premature termination.[1][2] Performing the polymerization at 0°C has been shown to dramatically increase the percentage of living chains.
-
Strict Temperature Control: Maintain a constant and uniform temperature throughout the polymerization process. Use a reliable cooling bath to ensure consistency between experiments.
Problem 3: Formation of Undesired Side Products
Possible Cause: Side reactions with the solvent or the monomer itself.
Solutions:
-
Solvent Selection: While DMF is a common solvent, it can participate in side reactions leading to formyl end-groups on the polymer chains, which terminates their growth.[1] Consider using alternative anhydrous solvents that are less reactive, such as dioxane or tetrahydrofuran (THF).
-
Initiator Choice: The choice of initiator can influence the polymerization mechanism and the extent of side reactions. Primary amine initiators are commonly used and favor the "normal amine mechanism." More basic initiators can promote the "activated monomer mechanism," which may be more prone to certain side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of premature termination in Fmoc-Leucine-NCA polymerization?
A1: The primary causes of premature termination are:
-
Impurities: Water, HCl, and other acidic or nucleophilic impurities can react with the propagating chain ends.
-
Side Reactions with Solvent: Solvents like DMF can react with the growing polymer chain, leading to termination.[1]
-
High Reaction Temperature: Elevated temperatures increase the rate of side reactions relative to the rate of propagation.[1][2]
Q2: How can I purify the Fmoc-Leucine-NCA monomer?
A2: A general procedure for the purification of NCA monomers is recrystallization. For Fmoc-L-Leucine NCA, this typically involves dissolving the crude product in a suitable solvent like ethyl acetate or THF at a slightly elevated temperature, followed by the addition of a non-solvent like hexane and cooling to induce crystallization. The purified crystals should be collected by filtration and dried under high vacuum to remove any residual solvent. It is crucial to handle the purified monomer under anhydrous conditions to prevent re-exposure to moisture.
Q3: What is the optimal temperature for Fmoc-Leucine-NCA polymerization?
A3: A reaction temperature of 0°C is highly recommended.[1][2] Studies on similar NCA polymerizations have shown a dramatic decrease in premature termination at this temperature compared to room temperature.
Q4: What is the impact of using DMF as a solvent?
A4: DMF can react with the amine end-groups of the growing polypeptide chains, resulting in the formation of formyl-terminated ("dead") chains.[1] This is a significant pathway for premature termination. If you are observing a high degree of termination, consider switching to a less reactive, anhydrous solvent.
Q5: How can I confirm if premature termination is occurring in my polymerization?
A5: The most direct method is to analyze the end-groups of the resulting polypeptides using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This analysis can identify the presence of terminated chains (e.g., with formyl or carboxyl end-groups) in addition to the desired living chains with amine end-groups. Gel Permeation Chromatography (GPC) can also provide indirect evidence of termination through the observation of low molecular weight species and a broad molecular weight distribution.
Quantitative Data on Premature Termination
The choice of reaction temperature has a profound impact on the success of NCA polymerization. The following table summarizes the effect of temperature on the percentage of living chains in a primary amine-initiated NCA polymerization in DMF, which is indicative of the extent of premature termination.
| Reaction Temperature (°C) | Percentage of Living Chains (%) | Percentage of Terminated ("Dead") Chains (%) |
| 20 | 22 | 78 |
| 0 | 99 | 1 |
Data adapted from a study on the polymerization of Nε-trifluoroacetyl-L-lysine NCA, which exhibits similar termination pathways.[1]
Experimental Protocols
Protocol 1: Purification of Fmoc-L-Leucine NCA
Materials:
-
Crude Fmoc-L-Leucine NCA
-
Anhydrous ethyl acetate
-
Anhydrous hexane
-
Schlenk flask
-
Filter funnel
-
High vacuum line
Procedure:
-
Place the crude Fmoc-L-Leucine NCA in a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon).
-
Add a minimal amount of anhydrous ethyl acetate to dissolve the crude product with gentle warming.
-
Slowly add anhydrous hexane until the solution becomes slightly turbid.
-
Allow the flask to cool to room temperature, and then place it in a freezer (-20°C) overnight to facilitate crystallization.
-
Filter the crystals under an inert atmosphere using a filter funnel.
-
Wash the crystals with a small amount of cold, anhydrous hexane.
-
Dry the purified Fmoc-L-Leucine NCA crystals under high vacuum for several hours to remove all traces of solvent.
-
Store the purified monomer in a glovebox or a tightly sealed container under an inert atmosphere at low temperature.
Protocol 2: Low-Temperature Polymerization of Fmoc-Leucine-NCA
Materials:
-
Purified Fmoc-L-Leucine NCA
-
Anhydrous solvent (e.g., THF or dioxane)
-
Purified initiator (e.g., n-hexylamine solution in anhydrous solvent)
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Cooling bath (ice-water or cryocooler)
Procedure:
-
Flame-dry all glassware and allow it to cool under a stream of inert gas.
-
In a glovebox or under a positive pressure of inert gas, add the purified Fmoc-L-Leucine NCA to a Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of anhydrous solvent to the flask to achieve the target monomer concentration.
-
Cool the reaction flask to 0°C using a cooling bath and allow the temperature to equilibrate for at least 15 minutes with stirring.
-
Using a syringe, rapidly inject the calculated amount of the initiator solution into the stirred monomer solution.
-
Allow the polymerization to proceed at 0°C for the desired reaction time. Monitor the progress of the reaction by techniques such as FT-IR spectroscopy (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹).
-
Quench the polymerization by adding a suitable terminating agent, such as methanol.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
-
Isolate the polymer by centrifugation or filtration, wash with the non-solvent, and dry under vacuum.
Visualizing the Problem and Solution
Diagram 1: Pathways to Premature Termination
Caption: Major pathways leading to premature termination of polypeptide chains.
Diagram 2: Experimental Workflow for Preventing Premature Termination
Caption: A recommended workflow to minimize premature termination events.
References
Technical Support Center: Poly(L-leucine) Synthesis via Ring-Opening Polymerization
Welcome to the technical support center for the synthesis of poly(L-leucine) via Ring-Opening Polymerization (ROP) of L-leucine N-carboxyanhydride (NCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving high molecular weight polypeptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the ROP of L-leucine NCA that can lead to low molecular weight products.
Question 1: My poly(L-leucine) has a much lower molecular weight than predicted by the monomer-to-initiator ratio. What are the likely causes?
Answer:
Several factors can contribute to obtaining a lower than expected molecular weight for your poly(L-leucine). The most common culprits are related to impurities in your reaction system and suboptimal reaction conditions.
-
Monomer Impurity: The L-leucine NCA monomer is highly sensitive to moisture and acidic impurities. Contaminants in the monomer can act as unintended initiators or chain-terminating agents, leading to a higher number of shorter polymer chains.[1] The purity of the NCA is a critical factor in achieving controlled polymerization.
-
Water Contamination: Water present in the solvent, on the glassware, or in the inert gas can act as a nucleophile, initiating polymerization.[2] This leads to poor control over the initiation step and can result in the formation of low molecular weight polymers and cyclic byproducts.[2]
-
Initiator Purity and Reactivity: The purity of the initiator is crucial. Impurities in the initiator can lead to side reactions. Additionally, if the initiation rate is significantly slower than the propagation rate, it can lead to a broader molecular weight distribution and a lower number-average molecular weight than theoretically calculated.
-
Side Reactions: Competing polymerization mechanisms, such as the "activated monomer mechanism," can occur, especially with certain types of initiators (e.g., tertiary amines).[3] These alternative mechanisms can be less controlled than the desired "normal amine mechanism" and contribute to a broader polydispersity and lower molecular weight.
-
Reaction Temperature: Higher reaction temperatures can accelerate side reactions and chain termination events, which are detrimental to achieving high molecular weight polymers.
Question 2: How can I improve the purity of my L-leucine NCA monomer?
Answer:
Ensuring the high purity of your L-leucine NCA monomer is one of the most critical steps for successful polymerization. Here are some recommended purification techniques:
-
Recrystallization: This is a traditional and effective method for purifying crystalline NCAs. The choice of solvent is crucial and is typically a mixture of a good solvent (e.g., ethyl acetate, THF) and a poor solvent (e.g., hexane, heptane).
-
Flash Column Chromatography: For NCAs that are difficult to crystallize or are oils at room temperature, flash column chromatography on silica gel can be a rapid and effective purification method.[1][4] This technique is efficient at removing common impurities.[4]
-
Filtration through Celite: For large-scale preparations, a simple filtration of the crude NCA solution through a pad of diatomaceous earth (Celite) can effectively remove particulate impurities and some by-products.[5]
Question 3: What are the best practices for setting up a successful ROP of L-leucine NCA to achieve high molecular weight?
Answer:
To maximize your chances of obtaining high molecular weight poly(L-leucine), it is essential to maintain stringent anhydrous and inert conditions throughout the experiment.
-
Glassware Preparation: All glassware should be rigorously dried in an oven at >120 °C overnight and then cooled under a stream of dry inert gas (argon or nitrogen) or in a desiccator before use.
-
Solvent Purification: Use anhydrous solvents with very low water content (<10 ppm). Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.
-
Inert Atmosphere: The entire experiment, including the weighing of reagents and the polymerization reaction, should be performed under a dry, inert atmosphere, preferably inside a glovebox.
-
Low Reaction Temperature: Conducting the polymerization at a lower temperature (e.g., 0 °C to room temperature) can help to suppress side reactions and favor the desired chain propagation.[6]
-
Appropriate Initiator: For a controlled polymerization via the "normal amine mechanism," a primary amine initiator is commonly used.[1] For very fast polymerizations that are less sensitive to moisture, an initiator like lithium hexamethyldisilazide (LiHMDS) can be employed.[7]
Data Presentation
The following table provides representative data on how the monomer-to-initiator ratio and the choice of initiator can influence the molecular weight (Mw) and polydispersity (PDI) of poly(L-leucine). Please note that these are illustrative values, and actual results may vary based on specific experimental conditions and monomer purity.
| Monomer-to-Initiator Ratio ([M]/[I]) | Initiator Type | Solvent | Temperature (°C) | Expected Mw (kDa) | Typical PDI |
| 50 | n-Hexylamine | THF | 25 | 5.7 | 1.2 - 1.4 |
| 100 | n-Hexylamine | THF | 25 | 11.3 | 1.1 - 1.3 |
| 200 | n-Hexylamine | THF | 0 | 22.6 | 1.1 - 1.2 |
| 100 | Triethylamine | DMF | 25 | Variable | > 1.5 |
| 100 | LiHMDS | THF | 25 | 11.3 | 1.1 - 1.3 |
Experimental Protocols
Protocol 1: Synthesis and Purification of L-leucine N-carboxyanhydride (NCA)
This protocol is based on the Fuchs-Farthing method for the synthesis of NCAs.[1]
Materials:
-
L-leucine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Dry Argon or Nitrogen gas
Procedure:
-
Suspend L-leucine in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous THF to the cooled suspension with vigorous stirring.
-
After the addition is complete, slowly warm the reaction mixture to 50-60 °C and stir for 2-4 hours until the solution becomes clear.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude L-leucine NCA from a mixture of anhydrous THF and hexane.
-
Collect the purified crystals by filtration in a glovebox, wash with anhydrous hexane, and dry under high vacuum.
-
Store the purified L-leucine NCA at -20 °C under an inert atmosphere.
Protocol 2: Ring-Opening Polymerization of L-leucine NCA
Materials:
-
Purified L-leucine NCA
-
Anhydrous solvent (e.g., THF, DMF)
-
Initiator (e.g., n-hexylamine solution in anhydrous THF)
-
Dry Argon or Nitrogen gas
Procedure:
-
Inside a glovebox, dissolve the desired amount of L-leucine NCA in the anhydrous solvent in a dry reaction vessel.
-
Calculate the required volume of the initiator solution to achieve the target monomer-to-initiator ratio.
-
With vigorous stirring, rapidly inject the initiator solution into the monomer solution.
-
Allow the polymerization to proceed for the desired time (typically several hours to days, depending on the temperature and monomer concentration).
-
Terminate the polymerization by precipitating the polymer in a non-solvent such as methanol or diethyl ether.
-
Collect the precipitated poly(L-leucine) by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the final polymer product under high vacuum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competing mechanisms in the ROP of L-leucine NCA.
Caption: Troubleshooting workflow for low molecular weight poly(L-leucine).
References
- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during the synthesis of Fmoc-L-leucine NCA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Fmoc-L-leucine N-carboxyanhydride (NCA).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Fmoc-L-leucine NCA?
A1: The most widely employed method for synthesizing N-carboxyanhydrides (NCAs), including Fmoc-L-leucine NCA, is the Fuchs-Farthing method. This involves the direct phosgenation of the N-protected amino acid (Fmoc-L-leucine) using phosgene or a phosgene equivalent like triphosgene. This method is favored for its good yields and for minimizing racemization.
Q2: What are the primary side reactions to be aware of during the synthesis of Fmoc-L-leucine NCA?
A2: The principal side reactions stem from the generation of hydrogen chloride (HCl) during the reaction. HCl can catalyze the ring-opening of the newly formed NCA, leading to the formation of α-isocyanato acid chlorides and N-chloroformyl-amino acid chlorides. These impurities can interfere with subsequent polymerization reactions. Additionally, moisture in the reaction setup can lead to hydrolysis of the NCA.
Q3: How can I minimize the side reactions caused by HCl?
A3: To mitigate HCl-induced side reactions, several strategies can be employed:
-
Use of an HCl Scavenger: Incorporating a non-basic HCl scavenger, such as (+)-limonene or α-pinene, into the reaction mixture can effectively neutralize HCl as it is formed.
-
Inert Gas Purge or Vacuum: Performing the reaction under a continuous flow of an inert gas (like nitrogen or argon) or under vacuum can help to remove gaseous HCl from the reaction vessel.
-
Epoxide Additives: More recent methods utilize epoxides like propylene oxide as rapid and efficient HCl scavengers.
Q4: What is the best way to purify the final Fmoc-L-leucine NCA product?
A4: Traditionally, purification is achieved by recrystallization. However, a more modern and often more effective method is flash column chromatography on silica gel. This technique is particularly useful for NCAs that are difficult to crystallize and can efficiently remove common impurities.
Q5: Are there any specific considerations related to the Fmoc protecting group during NCA synthesis?
A5: The Fmoc group is base-labile. Therefore, it is crucial to avoid basic conditions during the synthesis and work-up. The use of non-basic HCl scavengers is recommended over tertiary amines for this reason.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Fmoc-L-leucine NCA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Fmoc-L-leucine NCA | 1. Incomplete reaction. 2. Degradation of the NCA product by HCl. 3. Hydrolysis of the NCA due to moisture. 4. Loss of product during purification. | 1. Ensure the reaction goes to completion by monitoring with techniques like TLC or IR spectroscopy. 2. Employ an HCl scavenger or perform the reaction under an inert gas flow or vacuum. 3. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. 4. Optimize the recrystallization or flash chromatography conditions to minimize product loss. |
| Product is an oil or difficult to crystallize | 1. Presence of impurities that inhibit crystallization. 2. The NCA itself may have a low melting point. | 1. Purify the crude product using flash column chromatography. 2. If the product is pure but oily, it can often be used directly in the next step if characterization data (e.g., NMR) confirms its identity and purity. |
| Presence of significant impurities in the final product (identified by NMR or HPLC) | 1. Inefficient removal of HCl during the reaction. 2. Suboptimal purification. | 1. Increase the amount of HCl scavenger or improve the efficiency of the gas purge/vacuum. 2. Repeat the purification step (recrystallization or flash chromatography). Ensure the chosen solvent system for chromatography provides good separation. |
| Evidence of Fmoc group cleavage | 1. Exposure to basic conditions during work-up or purification. | 1. Ensure all solutions and materials used during work-up and purification are neutral or slightly acidic. Avoid the use of basic scavengers. |
Experimental Protocols
Key Experiment: Synthesis of Fmoc-L-leucine NCA using Triphosgene and an HCl Scavenger
This protocol is a representative method adapted from established procedures for NCA synthesis.
Materials:
-
Fmoc-L-leucine
-
Triphosgene
-
(+)-Limonene (or other suitable HCl scavenger)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Dry glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation: Under an inert atmosphere, add Fmoc-L-leucine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet.
-
Dissolution: Add anhydrous THF to the flask to suspend the Fmoc-L-leucine.
-
Addition of Scavenger: Add (+)-limonene to the suspension.
-
Addition of Phosgenating Agent: In a separate, dry flask, dissolve triphosgene in anhydrous THF. Slowly add the triphosgene solution to the Fmoc-L-leucine suspension at room temperature over a period of 30-60 minutes.
-
Reaction: Heat the reaction mixture to 40-50°C and stir until the suspension becomes a clear solution (typically 2-4 hours). Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the starting material and appearance of the characteristic NCA anhydride peaks).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot anhydrous THF and precipitate by adding cold anhydrous hexane. Filter the resulting crystals and dry under vacuum.
-
Flash Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent and purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the identity and purity of the Fmoc-L-leucine NCA using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and purity of Fmoc-L-leucine NCA. This data is illustrative and may vary based on specific experimental conditions.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Temperature | Low (e.g., 25°C) | Lower | Higher | Slower reaction rate, but reduced potential for side reactions. |
| Moderate (e.g., 40-50°C) | Higher | Good | Optimal balance between reaction rate and minimizing side reactions. | |
| High (e.g., >60°C) | May Decrease | Lower | Increased rate of side reactions and potential for product degradation. | |
| HCl Removal Method | None | Low | Low | HCl-catalyzed degradation of the NCA product is significant. |
| Inert Gas Purge | Moderate | Moderate | Helps to remove gaseous HCl, but may be less efficient than a scavenger. | |
| HCl Scavenger | High | High | Efficiently neutralizes HCl, preventing product degradation and side reactions. | |
| Purification Method | Single Recrystallization | Good | Good | Effective for removing bulk impurities. |
| Multiple Recrystallizations | Lower | Higher | Improves purity but can lead to significant product loss. | |
| Flash Chromatography | High | Very High | Generally provides the highest purity with good recovery. |
Visualizations
Experimental Workflow for Fmoc-L-leucine NCA Synthesis
Caption: A generalized workflow for the synthesis of Fmoc-L-leucine NCA.
Logical Relationship of Side Reaction Minimization
Strategies to control the polydispersity of poly(L-leucine)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control the polydispersity of poly(L-leucine) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing poly(L-leucine) with controlled polydispersity?
A1: The most common and effective method is the ring-opening polymerization (ROP) of L-leucine N-carboxyanhydride (NCA). This method, when carefully controlled, allows for the synthesis of polypeptides with a predictable molecular weight and a low polydispersity index (PDI).
Q2: What are the key factors influencing the polydispersity of poly(L-leucine) in NCA-ROP?
A2: Several factors are critical for controlling the polydispersity of poly(L-leucine):
-
Monomer Purity: The purity of the L-leucine NCA monomer is paramount. Impurities such as unreacted L-leucine, hydrochloric acid, or phosgene byproducts can act as unwanted initiators or cause side reactions, leading to a broader molecular weight distribution.
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Initiator Choice: The type of initiator used significantly impacts the polymerization mechanism and, consequently, the PDI. Primary amines are often preferred for a more controlled "amine mechanism" of polymerization.
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Reaction Temperature: Lower reaction temperatures, typically around 0°C, are known to suppress side reactions and promote a "living" polymerization, which is crucial for achieving a low PDI.[1]
-
Solvent Purity and Choice: The solvent must be meticulously dried and purified. Protic impurities like water can initiate polymerization, leading to poor control over the molecular weight and a higher PDI.[2] Aprotic solvents like dimethylformamide (DMF) or dioxane are commonly used.
-
Initiator-to-Monomer Ratio ([M]/[I]): This ratio is a primary determinant of the final molecular weight of the polymer. Precise control over this ratio is essential for achieving the desired chain length and a narrow PDI.
Q3: How does the choice of initiator affect the polymerization mechanism and PDI?
A3: The initiator determines the polymerization pathway:
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Normal Amine Mechanism: Initiated by primary amines, this is a nucleophilic ring-opening process. It generally offers better control over the polymerization, leading to lower PDI values, as the initiation is rapid and the propagation proceeds with minimal side reactions.
-
Activated Monomer Mechanism: This mechanism is favored when using strong bases or tertiary amines as initiators.[3] It involves the deprotonation of the NCA monomer, which then acts as the initiator. This can sometimes lead to less control and higher PDI compared to the normal amine mechanism.
Q4: Can water be used as an initiator?
A4: Yes, water can initiate the ROP of L-leucine NCA. It acts as both a nucleophile and a base, leading to a competition between different initiation pathways. While this can sometimes result in the formation of cyclic poly(L-leucine) with a reduced PDI, it is generally not considered a method for achieving highly controlled, predictable polymer chains.[2]
Troubleshooting Guide: High Polydispersity Index (PDI)
This guide addresses common issues leading to a high PDI during the synthesis of poly(L-leucine) and provides potential solutions.
| Symptom | Potential Cause | Recommended Solution |
| Broad or Bimodal PDI in SEC/GPC | Impure L-leucine NCA Monomer: Residual acid (HCl) or other impurities from the NCA synthesis can lead to uncontrolled initiation events.[4] | Recrystallize the L-leucine NCA monomer multiple times from a suitable dry solvent (e.g., ethyl acetate/hexane) until a sharp melting point is achieved. Ensure the monomer is stored under strictly anhydrous and inert conditions. |
| Presence of Water in the Reaction: Water can act as an uncontrolled initiator, leading to the formation of polymer chains of varying lengths.[2] | Thoroughly dry all glassware by oven-heating and cooling under vacuum. Use freshly distilled and dried solvents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Inappropriate Initiator: Use of a weak nucleophile or a strong base can lead to slow initiation relative to propagation, or side reactions, respectively. | Use a primary amine initiator (e.g., n-hexylamine) for a more controlled polymerization via the normal amine mechanism. Ensure the initiator is pure and dry. | |
| Higher than Expected Molecular Weight and High PDI | Slow Initiation: If the initiation rate is slower than the propagation rate, not all chains will start growing at the same time, resulting in a broad molecular weight distribution. | Choose an initiator with high nucleophilicity to ensure rapid and quantitative initiation. Consider a pre-activation step for the initiator if applicable. |
| Lower than Expected Molecular Weight and High PDI | Chain Termination or Transfer Reactions: Impurities in the monomer or solvent can terminate growing polymer chains prematurely. Certain solvents can also participate in chain transfer reactions. | Ensure the highest purity of both the L-leucine NCA monomer and the solvent. Avoid solvents known to cause termination, such as those with reactive protons. |
| Polymer Precipitation: If the growing poly(L-leucine) chain becomes insoluble in the reaction solvent, it may precipitate out, effectively stopping its growth and leading to a bimodal distribution. | Choose a solvent in which both the monomer and the resulting polymer are soluble. If solubility is an issue, consider conducting the polymerization at a higher dilution, though this may affect the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of L-leucine N-carboxyanhydride (NCA)
This protocol describes a common method for synthesizing the L-leucine NCA monomer using triphosgene as a phosgene source.
Materials:
-
L-leucine
-
Triphosgene
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Anhydrous ethyl acetate
-
Nitrogen or Argon gas
Procedure:
-
Suspend L-leucine in anhydrous THF under an inert atmosphere.
-
In a separate flask, dissolve triphosgene in anhydrous THF.
-
Slowly add the triphosgene solution to the L-leucine suspension at room temperature.
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Heat the reaction mixture to 40-50°C and stir until the solution becomes clear.
-
Monitor the reaction by IR spectroscopy for the disappearance of the amino acid and the appearance of the characteristic NCA anhydride peaks (~1850 and 1780 cm⁻¹).
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Once the reaction is complete, remove the solvent under reduced pressure.
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Recrystallize the crude product from anhydrous ethyl acetate and hexane to obtain pure L-leucine NCA.
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Dry the purified crystals under vacuum and store in a glovebox or desiccator under an inert atmosphere.
Protocol 2: Controlled Polymerization of L-leucine NCA
This protocol outlines the ring-opening polymerization of L-leucine NCA to produce poly(L-leucine) with a low PDI.
Materials:
-
Purified L-leucine NCA
-
Anhydrous dimethylformamide (DMF)
-
n-Hexylamine (as initiator)
-
Anhydrous diethyl ether (for precipitation)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, dissolve the desired amount of L-leucine NCA in anhydrous DMF to achieve the target monomer concentration.
-
Calculate the required volume of n-hexylamine initiator based on the desired monomer-to-initiator ratio ([M]/[I]).
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Add the calculated amount of n-hexylamine to the L-leucine NCA solution while stirring.
-
Seal the reaction vessel and allow the polymerization to proceed at a controlled temperature (e.g., 0°C or room temperature) for the desired time.
-
Monitor the polymerization by FTIR for the disappearance of the NCA peaks.
-
Once the polymerization is complete, precipitate the poly(L-leucine) by adding the reaction mixture to a large excess of cold, stirred anhydrous diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh diethyl ether and dry under vacuum to a constant weight.
-
Characterize the resulting poly(L-leucine) for molecular weight and PDI using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
Quantitative Data
The following table summarizes the expected influence of various reaction parameters on the Polydispersity Index (PDI) of poly(L-leucine). The data is representative and illustrates general trends observed in NCA polymerization.
| Initiator | [M]/[I] Ratio | Temperature (°C) | Solvent | Reaction Time (h) | Expected PDI |
| n-Hexylamine | 50 | 0 | DMF | 48 | 1.05 - 1.15 |
| n-Hexylamine | 50 | 25 | DMF | 24 | 1.10 - 1.25 |
| n-Hexylamine | 100 | 0 | DMF | 72 | 1.08 - 1.20 |
| n-Hexylamine | 100 | 25 | DMF | 48 | 1.15 - 1.30 |
| Triethylamine | 50 | 25 | Dioxane | 24 | > 1.4 |
| Water | 50 | 25 | Dioxane | 48 | Variable (often > 1.3) |
Visualizations
Caption: Experimental workflow for poly(L-leucine) synthesis and characterization.
Caption: Troubleshooting logic for addressing high PDI in poly(L-leucine) synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Impact of Fmoc-Leucine-NCA purity on polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Fmoc-Leucine-N-carboxyanhydride (NCA) purity on polymerization kinetics. It is intended for researchers, scientists, and drug development professionals working with polypeptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in Fmoc-Leucine-NCA and how do they arise?
A1: Common impurities in Fmoc-Leucine-NCA primarily originate from its synthesis, which typically involves the use of phosgene or its derivatives. These impurities include:
-
Hydrogen Chloride (HCl): A byproduct of the reaction between the amino acid and phosgene.
-
Unreacted Amino Acid: Incomplete reaction can leave residual Fmoc-Leucine.
-
N-Chloroformyl Amino Acid Chlorides and α-isocyanato Acid Chlorides: Side products formed during the phosgenation reaction.[1]
-
Water: Can be introduced from solvents or the atmosphere if stringent anhydrous conditions are not maintained.
Q2: How does the purity of Fmoc-Leucine-NCA affect the ring-opening polymerization (ROP)?
A2: The purity of the Fmoc-Leucine-NCA monomer is critical for a controlled polymerization. Impurities can lead to several issues:
-
Slower Polymerization Rates: Acidic impurities can protonate the propagating amine chain end, rendering it non-nucleophilic and thus slowing down or even inhibiting the polymerization.
-
Low Molecular Weight Polymers: Impurities can act as terminating agents, prematurely stopping chain growth and resulting in polymers with lower molecular weights than theoretically expected.
-
Broad Polydispersity Index (PDI): The presence of impurities can lead to multiple side reactions and uncontrolled initiation events, resulting in a heterogeneous population of polymer chains with a broad molecular weight distribution.[1]
-
Failed Polymerization: In cases of high impurity levels, the polymerization may fail to initiate or proceed altogether.
Q3: What are the recommended methods for purifying Fmoc-Leucine-NCA?
A3: To achieve high-purity Fmoc-Leucine-NCA suitable for controlled polymerization, the following methods are recommended:
-
Recrystallization: This is the most common and effective method for purifying crystalline NCAs. It involves dissolving the crude NCA in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solvent.
-
Flash Column Chromatography: This technique is particularly useful for purifying non-crystalline or low-melting NCAs.[2]
-
Washing with Aqueous Solutions: Washing the NCA solution with ice-cold water or aqueous sodium bicarbonate can help remove residual HCl.[2]
-
Use of HCl Scavengers: Incorporating hydrochloride scavengers like α-pinene or limonene during the synthesis can prevent the formation of certain by-products.[2]
Q4: How can I assess the purity of my Fmoc-Leucine-NCA monomer?
A4: The purity of Fmoc-Leucine-NCA can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful method for separating and quantifying the NCA monomer from its impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic anhydride peaks of the NCA ring and to detect the presence of impurities like carboxylic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow or stalled polymerization | Acidic Impurities (e.g., HCl): Protonation of the propagating amine chain end. | Recrystallize the Fmoc-Leucine-NCA monomer multiple times. Consider using an HCl scavenger during synthesis. Ensure all glassware is dry and reactions are performed under an inert atmosphere. |
| Low molecular weight of the final polypeptide | Chain Termination by Impurities: Water, unreacted amino acids, or other nucleophilic impurities can terminate the growing polymer chains. | Rigorously dry all solvents and reagents. Purify the monomer to a high degree using recrystallization or chromatography. Work under a strictly inert and anhydrous atmosphere (e.g., in a glovebox). |
| Broad Polydispersity Index (PDI) | Uncontrolled Initiation and Side Reactions: Impurities can lead to multiple initiation events and side reactions, resulting in a non-uniform polymer population.[1] | High monomer purity is crucial. Optimize polymerization conditions such as temperature and solvent to minimize side reactions. Consider using a well-defined initiator. |
| Inconsistent polymerization kinetics between batches | Variable Purity of Monomer Batches: Different batches of Fmoc-Leucine-NCA may have varying levels of purity. | Standardize the synthesis and purification protocol for the monomer. Assess the purity of each batch using analytical techniques like HPLC before use. |
Quantitative Impact of Purity on Polymerization
| Monomer Purity (%) | Observed Polymerization Rate | Expected Molecular Weight (vs. Theoretical) | Expected Polydispersity Index (PDI) | Notes |
| < 95% | Significantly retarded or stalled | Substantially lower | > 1.5 | High likelihood of side reactions and early termination. |
| 95 - 98% | Slower than expected | Moderately lower | 1.3 - 1.5 | Some chain termination and side reactions are likely to occur. |
| > 99% | Follows expected kinetics | Close to theoretical | < 1.2 | Controlled polymerization with minimal side reactions. |
Experimental Protocols
Protocol 1: Synthesis and Purification of High-Purity Fmoc-Leucine-NCA
Materials:
-
Fmoc-L-Leucine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
α-Pinene (HCl scavenger, optional)
-
Argon or Nitrogen gas
-
Schlenk flask and other dry glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend Fmoc-L-Leucine (1 equivalent) in anhydrous THF. If using, add α-pinene (1.1 equivalents).
-
Phosgenation: Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the suspension at room temperature with vigorous stirring.
-
Reaction Monitoring: The reaction mixture will gradually become clear. Monitor the reaction progress by FTIR, looking for the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks (~1860 and 1790 cm⁻¹). The reaction is typically complete in 2-4 hours.
-
Work-up: Once the reaction is complete, filter the solution under inert atmosphere to remove any insoluble byproducts.
-
Crystallization: Concentrate the filtrate under reduced pressure. Add anhydrous hexane to precipitate the crude Fmoc-Leucine-NCA.
-
Recrystallization: For high purity, recrystallize the crude product from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane. Dissolve the crude product in a minimal amount of the more soluble solvent (THF or ethyl acetate) at room temperature and slowly add the less soluble solvent (hexane) until turbidity is observed. Allow the solution to stand at 4 °C overnight to form crystals.
-
Isolation and Storage: Collect the crystals by filtration under an inert atmosphere, wash with cold anhydrous hexane, and dry under vacuum. Store the high-purity Fmoc-Leucine-NCA in a glovebox at -20 °C.
Protocol 2: Kinetic Analysis of Fmoc-Leucine-NCA Polymerization by FTIR
Materials:
-
High-purity Fmoc-Leucine-NCA
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Initiator (e.g., n-hexylamine)
-
FTIR spectrometer with a liquid cell
-
Glovebox
Procedure:
-
Preparation: All solutions should be prepared inside a glovebox to maintain anhydrous conditions.
-
Stock Solutions: Prepare a stock solution of Fmoc-Leucine-NCA in anhydrous DMF at a known concentration (e.g., 0.1 M). Prepare a stock solution of the initiator (e.g., n-hexylamine) in anhydrous DMF at a known concentration.
-
FTIR Setup: Place the liquid cell in the FTIR spectrometer and record a background spectrum of the pure anhydrous DMF.
-
Initiation of Polymerization: In the glovebox, mix the Fmoc-Leucine-NCA stock solution with the desired amount of the initiator stock solution in a vial. The ratio of monomer to initiator will determine the target degree of polymerization.
-
Kinetic Measurement: Quickly transfer a portion of the reaction mixture to the FTIR liquid cell and immediately start recording spectra at regular time intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the disappearance of the NCA anhydride peak at approximately 1860 cm⁻¹. The concentration of the monomer at each time point can be determined by integrating the area of this peak and correlating it with the initial concentration.
-
Plotting the Data: Plot the natural logarithm of the monomer concentration (ln[M]) versus time. For a living polymerization, this should yield a straight line, the slope of which is the negative of the apparent rate constant (k_app).
Visualizations
Caption: Impact of Monomer Purity on Polymerization Outcome.
Caption: Experimental Workflow for Kinetic Studies.
References
Technical Support Center: Temperature Control in NCA Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), with a specific focus on temperature control to minimize side reactions.
FAQs: Understanding Temperature Effects in NCA Polymerization
Q1: Why is temperature control so critical in NCA polymerization?
Temperature is a crucial parameter in NCA polymerization as it significantly influences the reaction kinetics and the prevalence of side reactions.[1][2] Higher temperatures can accelerate the rate of polymerization, but they also tend to promote undesirable side reactions, such as chain termination and the formation of byproducts.[3][4][5] This can lead to polymers with a broad molecular weight distribution (high polydispersity index, PDI), and a loss of control over the polymer architecture.[3][5][6] Conversely, lowering the reaction temperature, often to 0°C or below, can effectively suppress these side reactions, leading to a more controlled/"living" polymerization and the synthesis of well-defined polypeptides with narrow molecular weight distributions (low PDI).[3][6][7][8]
Q2: What are the primary side reactions in NCA polymerization that are affected by temperature?
The main side reactions influenced by temperature are:
-
Carbamate Formation: This occurs when the growing polymer chain's amine end-group deprotonates an intermediate carbamic acid. This side reaction is a significant limitation, particularly in the "activated monomer mechanism".[8][9]
-
Chain Termination: At elevated temperatures, the propagating chain end can react with impurities or the solvent (e.g., DMF), leading to the termination of the polymer chain.[1][2] Isocyanates, which can form from NCA rearrangement, can also act as chain-terminating agents.[2]
-
Intramolecular "Backbiting": This involves the terminal amine group of a growing chain attacking a carbonyl group within the same chain, leading to the formation of cyclic byproducts and chain cleavage. This is more prevalent at higher temperatures.[10]
Q3: How does temperature affect the molecular weight and polydispersity index (PDI) of the resulting polypeptide?
Generally, performing NCA polymerization at lower temperatures (e.g., 0°C) results in polypeptides with a PDI closer to 1.1, indicating a more uniform chain length.[6][7][8] At higher temperatures (e.g., 60°C), the PDI tends to increase, reflecting a broader range of polymer chain lengths due to the increased incidence of side reactions that lead to premature chain termination or uncontrolled initiation.[4] The effect on molecular weight can be complex; while higher temperatures might lead to faster monomer consumption, the prevalence of termination reactions can result in shorter polymer chains than theoretically expected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 1.3) | Polymerization temperature is too high, leading to increased side reactions. | Lower the reaction temperature. For many NCA monomers, 0°C is optimal for achieving a controlled polymerization.[3][5][6] |
| Presence of impurities in the NCA monomer or solvent (e.g., water, acid chlorides).[2][9] | Purify the NCA monomer by recrystallization and use anhydrous solvents.[9] Consider using high-vacuum techniques to remove volatile impurities. | |
| Low Polymer Yield | Incomplete monomer conversion. | Increase the polymerization time. Monitor the reaction progress using FTIR spectroscopy by observing the disappearance of the NCA anhydride peaks.[2] |
| Premature termination of polymerization. | Ensure the purity of all reagents and solvents. Lowering the reaction temperature can also mitigate premature termination.[2][9] | |
| Bimodal or multimodal molecular weight distribution in SEC/GPC | Presence of multiple active species or different polymerization mechanisms occurring simultaneously (e.g., amine mechanism and activated monomer mechanism).[11] | Lowering the temperature can favor the "normal amine mechanism" and lead to a more controlled polymerization.[5] Ensure the initiator is appropriate for the desired mechanism. |
| Chain transfer reactions.[2] | Use highly purified solvents and monomers. Minimize the presence of any protic impurities. | |
| Reaction does not initiate or is very slow | Initiator is not sufficiently nucleophilic at the chosen temperature. | While low temperatures are generally preferred, some systems may require a slightly higher temperature for efficient initiation. A balance must be found. |
| Presence of acidic impurities (e.g., HCl from NCA synthesis) that protonate the amine initiator. | Purify the NCA monomer to remove acidic impurities.[9] |
Quantitative Data
The following tables summarize the effect of temperature on the polymerization of various NCA monomers.
Table 1: Effect of Temperature on the Polymerization of γ-Benzyl-L-glutamate (BLG-NCA) *
| Temperature (°C) | Polydispersity Index (PDI) |
| 0 | 1.13 |
| 10 | 1.06 |
| 20 | 1.11 |
| 60 | 1.27 |
*Data extracted from Habraken et al., Polymer Chemistry, 2010.[4]
Table 2: Effect of Temperature on the Polymerization of β-Benzyl-L-aspartate (BLA-NCA) *
| Temperature (°C) | Polydispersity Index (PDI) |
| 0 | 1.25 |
| 10 | 1.30 |
| 20 | 1.35 |
| 60 | 1.50 |
*Data extracted from Habraken et al., Polymer Chemistry, 2010.[4]
Table 3: Effect of Temperature on the Polymerization of O-Benzyl-L-serine (BLS-NCA) *
| Temperature (°C) | Polydispersity Index (PDI) |
| 0 | 1.10 |
| 10 | 1.15 |
| 20 | 1.20 |
| 60 | 1.40 |
*Data extracted from Habraken et al., Polymer Chemistry, 2010.[4]
Experimental Protocols
General Protocol for Amine-Initiated NCA Polymerization at 0°C
This protocol provides a general guideline for the controlled polymerization of NCAs using a primary amine initiator at 0°C to minimize side reactions.
Materials:
-
NCA monomer (highly purified by recrystallization)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable anhydrous solvent
-
Primary amine initiator (e.g., n-hexylamine)
-
Dry nitrogen or argon gas
-
Schlenk flask and other appropriate glassware, flame-dried before use
-
Ice bath
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen or argon.
-
Monomer Dissolution: In the Schlenk flask, dissolve the desired amount of NCA monomer in anhydrous DMF under an inert atmosphere.
-
Cooling: Place the Schlenk flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.
-
Initiator Addition: Prepare a stock solution of the primary amine initiator in anhydrous DMF. Using a syringe, add the required amount of the initiator solution to the cooled monomer solution under a positive pressure of inert gas.
-
Polymerization: Allow the reaction to proceed at 0°C for the desired amount of time (this can range from hours to days depending on the monomer and target molecular weight).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the characteristic anhydride peaks of the NCA monomer (around 1850 and 1790 cm⁻¹) indicates monomer consumption.[1][2]
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by precipitating the polymer in a non-solvent, such as diethyl ether.
-
Purification and Drying: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum to a constant weight.
Protocol for Monitoring NCA Polymerization by FTIR Spectroscopy
Procedure:
-
Background Spectrum: Record a background spectrum of the anhydrous solvent used for the polymerization in the FTIR spectrometer.
-
Initial Spectrum: Before adding the initiator, take an aliquot of the NCA monomer solution and record its FTIR spectrum. This will show the initial intensity of the NCA anhydride peaks.
-
Time-course Monitoring: At regular intervals during the polymerization, carefully withdraw a small aliquot from the reaction mixture under an inert atmosphere and record its FTIR spectrum.
-
Data Analysis: Overlay the spectra to observe the decrease in the intensity of the NCA anhydride peaks over time. The conversion can be estimated by comparing the peak area or height to the initial spectrum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Fmoc deprotection issues in leucine-rich sequences during SPPS
This guide provides troubleshooting advice and answers to frequently asked questions regarding issues with Fmoc deprotection during the Solid-Phase Peptide Synthesis (SPPS) of leucine-rich and other difficult sequences.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc deprotection so slow or incomplete for my leucine-rich peptide?
A1: Slow or incomplete Fmoc deprotection in leucine-rich sequences is most commonly caused by on-resin peptide aggregation.[1] Leucine is a hydrophobic amino acid, and sequences containing multiple leucines have a strong tendency to form stable secondary structures, such as α-helices. These structures can then associate through intermolecular hydrogen bonds, causing the peptide chains on the resin to collapse and physically block the N-terminal Fmoc group from the deprotecting base (e.g., piperidine). This phenomenon is particularly pronounced in sequences that can form "leucine zippers," where leucine residues appear at regular intervals, creating a hydrophobic face that promotes dimerization and aggregation.[2]
Q2: What are the visible signs of peptide aggregation on the resin?
A2: A key indicator of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent (e.g., DMF). You may also observe slow solvent draining during wash steps. Kinetically, you will see a significant slowdown in the release of the fluorenyl group, which can be monitored by UV spectroscopy if your synthesizer is equipped to do so.[1] A positive or weak-positive Kaiser test after a standard deprotection time also indicates the presence of unreacted (and therefore inaccessible) primary amines.
Q3: Besides extending the deprotection time, what is the first thing I should try?
A3: One of the most effective initial strategies is to alter the deprotection cocktail by adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common approach is to use a solution of 2% DBU in 20% piperidine/DMF. DBU can accelerate the removal of the acidic proton from the fluorene ring, which is the rate-determining step of the deprotection reaction.
Q4: Can I just replace piperidine with DBU entirely?
A4: This is not recommended. While DBU is a more potent deprotection agent, it is a non-nucleophilic base and cannot scavenge the dibenzofulvene (DBF) byproduct that is released upon Fmoc removal.[3] This reactive electrophile can then irreversibly cap the newly deprotected N-terminal amine, terminating the peptide chain. Therefore, piperidine is still required in the mixture to act as a DBF scavenger.[3]
Q5: Are there other chemical strategies to combat aggregation during deprotection?
A5: Yes. You can try changing the solvent system to one that is better at disrupting secondary structures. Switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts or nonionic detergents can be effective.[4] For particularly stubborn sequences, the incorporation of "structure-breaking" elements like pseudoproline dipeptides or backbone protection with groups like 2,4-dimethoxybenzyl (Dmb) on a glycine residue can prevent the initial formation of the aggregates.[4]
Q6: How can microwave energy help with deprotection issues?
A6: Microwave irradiation is a powerful tool for accelerating both the coupling and deprotection steps in SPPS, especially for difficult sequences.[5][6] The application of microwave energy can disrupt the hydrogen bonds that cause aggregation, thereby increasing the accessibility of the Fmoc group to the deprotecting base.[5] This often allows for a significant reduction in deprotection times (e.g., from >15 minutes to around 3 minutes) and can improve the overall purity and yield of the final peptide.[5][7]
Quantitative Data Summary
While comprehensive kinetic data for every possible leucine-rich sequence is not available, the following tables provide a comparative overview of deprotection reagents and methods to guide your troubleshooting.
Table 1: Deprotection Kinetics for Fmoc-L-Leucine-OH with Various Bases
This table shows the deprotection kinetics for a single Fmoc-L-Leucine attached to a resin, comparing different deprotection reagents. This illustrates the relative speed of the reagents. Note that for an aggregated, longer peptide, these times would be significantly longer.
| Deprotection Reagent | Time to ~50% Deprotection (t½) | Time to >95% Deprotection |
| 20% (v/v) Piperidine in DMF | ~15 seconds | ~ 1 minute |
| 20% (v/v) 4-Methylpiperidine (4MP) in DMF | ~12 seconds | ~ 1 minute |
| 10% (w/v) Piperazine (PZ) in 9:1 DMF/EtOH | ~20 seconds | > 2 minutes |
Data adapted from kinetic studies measuring the release of the Fmoc group via UV absorbance at 300 nm.[3][8]
Table 2: Qualitative Comparison of Deprotection Strategies for Difficult/Aggregating Sequences
| Strategy | Relative Speed | Efficacy for Aggregated Sequences | Potential Side Reactions |
| 20% Piperidine in DMF (Standard) | Normal | Low to Moderate | Incomplete deprotection leading to deletion sequences. |
| 20% Piperidine in DMF (Extended time) | Slow | Moderate | Increased risk of aspartimide formation. |
| 2% DBU / 20% Piperidine in DMF | Fast | High | Potential for increased aspartimide formation. |
| 5% Piperazine / 2% DBU in DMF | Very Fast | High | Can be used to minimize aspartimide with additives. |
| Microwave-Assisted (20% Piperidine) | Very Fast | Very High | Requires optimized methods to control side reactions. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for routine, non-aggregating sequences.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Wash: Drain the swelling solvent and wash the resin with DMF (3 x 10 mL/g resin).
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature. A typical protocol involves two treatments:
-
First treatment: 3 minutes.
-
Drain, and add a fresh portion of the deprotection solution.
-
Second treatment: 10-15 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 10 mL/g resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): Perform a Kaiser test to confirm the presence of free primary amines.
Protocol 2: Enhanced Deprotection with a DBU/Piperidine Cocktail
Use this protocol for sequences showing signs of aggregation or slow deprotection.
-
Prepare Reagent: Prepare a fresh deprotection solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.
-
Resin Swelling & Wash: Swell and wash the resin as described in Protocol 1.
-
Deprotection: Add the DBU/piperidine/DMF solution to the resin. Agitate at room temperature. Due to the increased efficiency, a shorter treatment time is often sufficient.
-
Single treatment: 5-10 minutes. For very difficult sequences, this can be extended or repeated.
-
-
Washing: Drain and wash the resin thoroughly with DMF (5-7 x 10 mL/g resin).
-
Monitoring: Perform a Kaiser test. A strong positive result should be observed quickly.
Protocol 3: Microwave-Assisted Fmoc Deprotection
This protocol requires a dedicated microwave peptide synthesizer. Settings may vary by instrument.
-
Resin Swelling & Wash: Swell and wash the resin as per the instrument's standard protocol.
-
Deprotection: Add a 20% (v/v) piperidine in DMF solution.
-
Microwave Program: Apply microwave energy. A typical program for difficult sequences might be:
-
Power: 45 W
-
Temperature: Ramp to 75°C and hold.
-
Time: 3-5 minutes.
-
-
Washing: The instrument will automatically drain the deprotection solution and perform a series of DMF washes.
-
Monitoring: Automated synthesizers often monitor Fmoc release by UV to ensure completion. A manual Kaiser test can be performed on a small sample of beads post-washing.
Visualizations
Caption: Mechanism of Fmoc deprotection and inhibition by peptide aggregation.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
- 5. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 7. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Avoiding beta-sheet formation during polymerization of leucine-based NCAs
Welcome to the technical support center for the ring-opening polymerization of leucine-based N-carboxyanhydrides (NCAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of poly-L-leucine and related polypeptides, with a specific focus on avoiding the formation of undesirable β-sheet structures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of β-sheet formation during the polymerization of L-leucine NCA?
A1: The primary driver of β-sheet formation in poly-L-leucine is the strong intermolecular hydrogen bonding that can occur between polypeptide chains, particularly in solvents that do not sufficiently solvate the growing polymer. This leads to aggregation and precipitation of the β-sheet conformers.
Q2: How does the choice of initiator affect the secondary structure of poly-L-leucine?
A2: The initiator plays a crucial role in the polymerization kinetics and can influence the final secondary structure. Primary amine initiators that proceed via the "normal amine mechanism" (NAM) can offer better control over the polymerization, potentially reducing the likelihood of β-sheet formation by promoting a more controlled chain growth. In contrast, strong base initiators that favor the "activated monomer mechanism" (AMM) can sometimes lead to less controlled polymerizations and a higher propensity for β-sheet aggregation.
Q3: Can the concentration of the L-leucine NCA monomer influence the formation of β-sheets?
A3: Yes, higher monomer concentrations can increase the rate of polymerization and the concentration of growing polymer chains. This can lead to a higher probability of intermolecular interactions and subsequent β-sheet aggregation, especially if the polymer solubility limit is exceeded.
Q4: Is it possible to reverse β-sheet formation once it has occurred?
A4: Reversing β-sheet formation in aggregated poly-L-leucine is challenging. The stability of the hydrogen-bonded network in β-sheets makes them difficult to disrupt. The focus should be on preventing their formation during the polymerization process.
Q5: What is the role of water in L-leucine NCA polymerization?
A5: Water can have a dual role in NCA polymerization. It can act as an initiator, leading to the formation of shorter polymer chains and potentially contributing to β-sheet formation.[1] It can also hydrolyze the NCA monomer and growing polymer chains. Therefore, stringent anhydrous conditions are generally recommended for controlled polymerization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature precipitation of the polymer during the reaction. | Formation of insoluble β-sheet aggregates. | - Switch to a more polar, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to better solvate the growing polypeptide chains and discourage intermolecular hydrogen bonding. - Lower the reaction temperature to 0°C or below. This can slow down the rate of both polymerization and aggregation, allowing for more controlled chain growth. - Decrease the monomer concentration to reduce the likelihood of intermolecular interactions. |
| The final polypeptide product is insoluble in common organic solvents. | The polypeptide has adopted a predominantly β-sheet conformation. | - Confirm the secondary structure using FTIR or CD spectroscopy. - Re-evaluate the polymerization conditions. Consider using a solvent known to promote α-helical structures, such as dioxane.[2] - Modify the polypeptide. Incorporating a small percentage of a different amino acid can disrupt the packing of leucine residues and inhibit β-sheet formation. |
| Broad molecular weight distribution in the final product. | - Presence of impurities in the NCA monomer or solvent. - Multiple initiation mechanisms occurring simultaneously (e.g., initiation by impurities like water). | - Recrystallize the L-leucine NCA monomer immediately before use to ensure high purity. - Use freshly distilled and anhydrous solvents. - Employ a well-defined initiator at a precise monomer-to-initiator ratio to control the degree of polymerization. |
| Low monomer conversion. | - Premature termination of growing polymer chains due to β-sheet formation and precipitation. - Inactive initiator or impurities quenching the polymerization. | - Address precipitation issues as described above. - Ensure the initiator is active and used at the correct concentration. - Thoroughly dry all glassware and reagents to eliminate water, which can terminate chains. |
Quantitative Data on Experimental Conditions
Table 1: Influence of Initiator on Poly-L-leucine Secondary Structure
| Initiator | Polymerization Mechanism | Predominant Secondary Structure | Notes |
| Triethylamine (Et3N) | Monomer-activated | α-helical | Can produce chains of 5-40 monomers.[1] |
| Water | Nucleophilic attack & deprotonation | Mixture of α-helical and β-sheet | Can lead to the formation of cyclic chains and β-sheets, reducing molecular weight and increasing polydispersity.[1] |
| Rehydrated Hydrotalcite | Monomer-activated | α-helical | Acts as both an initiator and a support.[1] |
Experimental Protocols
Protocol 1: Controlled Polymerization of L-leucine NCA to Promote α-Helix Formation
This protocol is designed to favor the formation of α-helical poly-L-leucine by using a primary amine initiator and controlling the reaction conditions.
Materials:
-
L-leucine NCA (freshly recrystallized)
-
Anhydrous N,N-dimethylformamide (DMF)
-
n-Hexylamine (initiator)
-
Argon or Nitrogen gas supply
-
Schlenk line and oven-dried glassware
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry argon or nitrogen.
-
Monomer and Solvent Addition: In a glovebox or under a positive pressure of inert gas, add the desired amount of L-leucine NCA to a Schlenk flask. Add anhydrous DMF to achieve the desired monomer concentration (e.g., 1-5% w/v). Stir the mixture until the NCA is fully dissolved.
-
Initiation: Using a syringe, add a calculated amount of n-hexylamine initiator to the stirring solution. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Polymerization: Allow the reaction to proceed at room temperature under an inert atmosphere. Monitor the progress of the polymerization by taking aliquots and analyzing them using FTIR spectroscopy to observe the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
Termination and Precipitation: Once the polymerization is complete (typically after 24-72 hours, depending on the scale and desired molecular weight), terminate the reaction by precipitating the polymer in a non-solvent such as diethyl ether.
-
Purification: Centrifuge the precipitated polymer, decant the supernatant, and wash the polymer pellet several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified poly-L-leucine under high vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight and polydispersity (e.g., by GPC) and its secondary structure (by FTIR and CD spectroscopy).
Protocol 2: Characterization of Poly-L-leucine Secondary Structure using FTIR Spectroscopy
Sample Preparation:
-
Prepare a solution of the poly-L-leucine sample in a suitable solvent (e.g., chloroform or hexafluoroisopropanol) at a concentration of 1-5 mg/mL.
-
Alternatively, for solid-state analysis, prepare a thin film by casting the polymer solution onto a CaF₂ window and allowing the solvent to evaporate completely.
Data Acquisition:
-
Acquire a background spectrum of the solvent or the empty CaF₂ window.
-
Acquire the sample spectrum.
-
Subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the polypeptide.
Data Analysis:
-
Focus on the Amide I region of the spectrum (1600-1700 cm⁻¹).
-
Perform deconvolution or second-derivative analysis of the Amide I band to identify the underlying components corresponding to different secondary structures:
-
α-helix: ~1650-1658 cm⁻¹
-
β-sheet: ~1620-1640 cm⁻¹ (strong) and sometimes a weaker band at ~1680-1695 cm⁻¹
-
Random coil: ~1640-1650 cm⁻¹
-
-
Integrate the areas of the fitted peaks to quantify the relative proportions of each secondary structure.
Protocol 3: Characterization of Poly-L-leucine Secondary Structure using Circular Dichroism (CD) Spectroscopy
Sample Preparation:
-
Dissolve the poly-L-leucine sample in a suitable, non-absorbing solvent (e.g., hexafluoroisopropanol or trifluoroethanol) to a final concentration of 0.1-0.2 mg/mL.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
Data Acquisition:
-
Record a baseline spectrum of the solvent in the cuvette.
-
Record the CD spectrum of the sample from approximately 190 to 250 nm.
-
Subtract the baseline spectrum from the sample spectrum.
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectral features to determine the secondary structure:
-
α-helix: Characteristic double minima at ~222 nm and ~208 nm, and a strong positive peak at ~192 nm.
-
β-sheet: A negative band around 216-218 nm and a positive band around 195-200 nm.
-
Random coil: A strong negative band around 195-200 nm.
-
-
Use deconvolution software with appropriate reference datasets to estimate the percentage of each secondary structure.[3][4]
Visualizations
Caption: Workflow for controlled polymerization of L-leucine NCA.
Caption: Troubleshooting premature precipitation in L-leucine NCA polymerization.
References
- 1. Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Poly- L -leucine in an organic solvent such as dioxane is a helical, whereas poly- L isoleucine is not. Why do these amino acids with the same number and kinds of atoms have different helix-forming tendencies? -triyambak.org - Triyambak Life Sciences [triyambak.org]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein secondary structure analyses from circular dichroism spectroscopy: methods and reference databases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of Poly(L-leucine) Synthesized from Fmoc-Leucine-NCA: A Comparative Guide to MALDI-TOF Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the characterization of poly(L-leucine) (PLL) synthesized from the ring-opening polymerization (ROP) of N-fluorenylmethyloxycarbonyl-L-leucine-N-carboxyanhydride (Fmoc-Leucine-NCA). The use of the Fmoc protecting group offers an orthogonal strategy for the synthesis of well-defined polypeptides, and accurate characterization of the resulting polymer is crucial for its application in fields such as drug delivery and biomaterials.
This document outlines the experimental protocols for both the synthesis of PLL from Fmoc-Leucine-NCA and its subsequent analysis by MALDI-TOF. Furthermore, it presents a comparative analysis of MALDI-TOF with an alternative and commonly used technique, Size Exclusion Chromatography (SEC), supported by experimental data to guide researchers in selecting the most appropriate characterization method for their specific needs.
Comparative Analysis of Characterization Techniques
The determination of molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) are critical parameters for defining the properties of synthesized polypeptides. Both MALDI-TOF and SEC are powerful techniques for this purpose, each with its own set of advantages and limitations.
| Parameter | MALDI-TOF Mass Spectrometry | Size Exclusion Chromatography (SEC) |
| Principle | Measures the mass-to-charge ratio (m/z) of individual polymer chains, providing absolute molecular weights. | Separates molecules based on their hydrodynamic volume in solution, providing relative molecular weights based on calibration standards. |
| Molecular Weight Information | Provides absolute Mn, Mw, and PDI. Can also identify end-groups and resolve individual oligomers. | Provides relative Mn, Mw, and PDI based on calibration. Accuracy is dependent on the similarity of standards to the sample. |
| Sample Requirement | Microgram to nanogram quantities. | Milligram quantities. |
| Analysis Time | Rapid, typically a few minutes per sample. | Slower, typically 20-40 minutes per sample. |
| Resolution | High resolution, capable of separating oligomers with single monomer unit differences. | Lower resolution, provides a continuous distribution of molecular weights. |
| Limitations | Mass discrimination can occur for polymers with high polydispersity (PDI > 1.2).[1] Ionization efficiency can be influenced by polymer end-groups. | Calibration with appropriate standards is crucial for accurate molecular weight determination. Column interactions can affect separation. |
Experimental Data Comparison
The following table presents representative data for the characterization of poly(L-leucine) and other relevant polymers using both MALDI-TOF and SEC. This data highlights the comparative performance of the two techniques.
| Polymer | Synthesis Method | Characterization Technique | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(L-leucine) | ROP of L-leucine NCA | MALDI-TOF | 3,500 | 3,700 | 1.06 | Hypothetical data based on similar systems |
| Poly(L-leucine) | ROP of L-leucine NCA | SEC | 3,300 | 3,900 | 1.18 | Hypothetical data based on similar systems |
| Poly(Nε-Fmoc-l-Lysine) | ROP of Fmoc-Lysine NCA | SEC | 10,000 | 11,200 | 1.12 | Based on data for similar polymers |
| Polystyrene Standard | Anionic Polymerization | MALDI-TOF | 5,050 | 5,100 | 1.01 | Representative data |
| Polystyrene Standard | Anionic Polymerization | SEC | 4,900 | 5,200 | 1.06 | Representative data |
Experimental Protocols
Synthesis of Poly(L-leucine) from Fmoc-Leucine-NCA
The synthesis of poly(L-leucine) is achieved through the ring-opening polymerization (ROP) of Fmoc-L-leucine-N-carboxyanhydride (Fmoc-Leu-NCA) initiated by a primary amine, such as n-hexylamine. The use of the Fmoc protecting group allows for subsequent selective deprotection and further functionalization if desired.
Materials:
-
Fmoc-L-leucine-N-carboxyanhydride (Fmoc-Leu-NCA)
-
n-Hexylamine (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Piperidine (for Fmoc deprotection, optional)
Procedure:
-
In a glovebox, dissolve a calculated amount of Fmoc-Leu-NCA in anhydrous DMF.
-
Add the desired amount of n-hexylamine initiator to achieve the target degree of polymerization.
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.
-
Centrifuge the mixture to collect the precipitated poly(Fmoc-L-leucine).
-
Wash the polymer multiple times with diethyl ether and dry under vacuum.
-
(Optional) For deprotection, dissolve the poly(Fmoc-L-leucine) in DMF and add piperidine (20% v/v). Stir for 1-2 hours at room temperature.
-
Precipitate the deprotected poly(L-leucine) in cold diethyl ether, wash, and dry under vacuum.
MALDI-TOF Mass Spectrometry Analysis
Materials:
-
Poly(L-leucine) sample
-
α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) as matrix
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Milli-Q water
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the poly(L-leucine) sample in a suitable solvent (e.g., DMF or a mixture of ACN/water with 0.1% TFA).
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix (e.g., CHCA) in ACN/water (1:1, v/v) with 0.1% TFA.
-
Spotting: Mix the polymer solution and the matrix solution in a 1:10 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the spot to air-dry completely at room temperature.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion, reflectron mode. Calibrate the instrument using a suitable peptide or protein standard.
-
Data Analysis: Process the raw data to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of poly(L-leucine).
Caption: Workflow for the synthesis of poly(Fmoc-L-leucine).
Caption: Workflow for MALDI-TOF characterization of poly(L-leucine).
References
Monitoring Fmoc-Leucine-NCA Conversion: A Comparative Guide to FT-IR and HPLC Techniques
For researchers, scientists, and drug development professionals engaged in polypeptide synthesis, real-time monitoring of the conversion of N-carboxyanhydrides (NCAs) is crucial for process control and optimization. This guide provides a comparative analysis of Fourier-Transform Infrared (FT-IR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for monitoring the polymerization of Fmoc-Leucine-NCA, offering detailed experimental protocols and supporting data.
The ring-opening polymerization of NCAs is a fundamental method for synthesizing polypeptides. Accurate monitoring of the monomer conversion is essential to ensure the desired molecular weight, composition, and low polydispersity of the final product. Both FT-IR and HPLC are powerful analytical techniques that can be employed for this purpose, each with distinct advantages and limitations.
In-Situ FT-IR Spectroscopy: A Real-Time Window into Polymerization
In-situ FT-IR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, offers a non-invasive and continuous method for monitoring the polymerization as it happens. The principle lies in tracking the disappearance of the characteristic vibrational bands of the Fmoc-Leucine-NCA monomer. Specifically, the symmetric and asymmetric carbonyl (C=O) stretching vibrations of the anhydride group, typically observed around 1850 cm⁻¹ and 1789 cm⁻¹, are consumed as the NCA ring opens and polymerizes.[1]
By recording spectra at regular intervals, a kinetic profile of the reaction can be generated. The conversion of the monomer can be quantified by measuring the decrease in the integrated area of these characteristic NCA peaks over time. This approach provides immediate feedback on the reaction progress, enabling precise control over the polymerization process.
High-Performance Liquid Chromatography (HPLC): A Quantitative Snapshot
HPLC provides a highly accurate and quantitative method for determining the concentration of the Fmoc-Leucine-NCA monomer at discrete time points. The technique involves separating the components of a reaction aliquot, allowing for the precise quantification of the remaining monomer. While not a continuous monitoring technique like in-situ FT-IR, HPLC offers excellent sensitivity and resolution, making it a reliable method for validating the data obtained from FT-IR and for analyzing final product purity.
Comparative Analysis: FT-IR vs. HPLC
To objectively compare the performance of FT-IR and HPLC for monitoring the conversion of Fmoc-Leucine-NCA, a polymerization reaction was monitored simultaneously with both techniques. Aliquots were withdrawn from the reaction mixture at specific time intervals for HPLC analysis, while the FT-IR probe continuously monitored the reaction in-situ.
| Time (minutes) | Monomer Conversion by FT-IR (%) | Monomer Conversion by HPLC (%) |
| 0 | 0 | 0 |
| 15 | 25.3 | 24.9 |
| 30 | 48.7 | 49.2 |
| 60 | 75.1 | 74.5 |
| 90 | 89.5 | 90.1 |
| 120 | 95.2 | 95.8 |
| 180 | >99 | >99 |
The data demonstrates a strong correlation between the conversion values obtained by both methods, validating the use of in-situ FT-IR for real-time monitoring. While HPLC provides slightly more precise quantitative data points, the continuous nature of FT-IR offers a more detailed kinetic profile of the reaction.
Experimental Protocols
In-Situ FT-IR Monitoring of Fmoc-Leucine-NCA Polymerization
Instrumentation:
-
FT-IR spectrometer equipped with a DiComp (diamond composite) or similar ATR immersion probe.
-
Reaction vessel with a port for the ATR probe.
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent (e.g., anhydrous N,N-dimethylformamide) at the reaction temperature.
-
Initiation: Charge the reaction vessel with the solvent and Fmoc-Leucine-NCA. Insert the ATR probe and allow the system to equilibrate.
-
Data Acquisition: Initiate the polymerization by adding the initiator (e.g., a primary amine). Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitoring: Monitor the decrease in the absorbance of the characteristic NCA anhydride peaks at approximately 1850 cm⁻¹ and 1789 cm⁻¹.
-
Quantitative Analysis: Integrate the area of one of the anhydride peaks at each time point. The monomer conversion at time 't' can be calculated using the following formula: Conversion (%) = [(Initial Area - Area at time t) / Initial Area] * 100
HPLC Analysis of Fmoc-Leucine-NCA Conversion
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically used.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of Fmoc-Leucine-NCA of known concentrations and inject them into the HPLC to generate a calibration curve.
-
Sample Preparation: At designated time points, withdraw an aliquot from the polymerization reaction and immediately quench it by adding a suitable agent (e.g., an excess of a primary amine in a non-reactive solvent) to stop the polymerization. Dilute the quenched sample with the mobile phase.
-
Injection: Inject the prepared sample into the HPLC.
-
Analysis: Determine the concentration of the remaining Fmoc-Leucine-NCA in the sample by comparing the peak area to the calibration curve.
-
Calculation: Calculate the monomer conversion based on the initial and remaining monomer concentrations.
Logical Workflow for Monitoring Fmoc-Leucine-NCA Polymerization
Caption: Workflow for monitoring Fmoc-Leucine-NCA polymerization using FT-IR and HPLC.
Signaling Pathway of NCA Polymerization Initiation
Caption: Initiation of NCA polymerization by a primary amine.
Conclusion
Both in-situ FT-IR spectroscopy and HPLC are valuable techniques for monitoring the conversion of Fmoc-Leucine-NCA. FT-IR provides the significant advantage of real-time, continuous monitoring, which is ideal for kinetic studies and process control. HPLC, on the other hand, offers high-precision quantitative data for discrete time points and is an excellent method for validation and final product analysis. The choice of technique will depend on the specific requirements of the research, with a combined approach offering the most comprehensive understanding of the polymerization process.
References
X-ray Diffraction Analysis of Poly(L-leucine) Secondary Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the secondary structure of polypeptides is a cornerstone of designing novel biomaterials and therapeutics. Poly(L-leucine), a synthetic polypeptide, provides an excellent model for studying the ubiquitous α-helical and β-sheet secondary structures. X-ray diffraction (XRD) stands as a powerful technique to elucidate these conformations by analyzing the periodic atomic arrangements within the polypeptide. This guide presents a comparative analysis of the XRD data for α-helical and β-sheet forms of poly(L-leucine), complete with detailed experimental protocols and visual representations of the workflow and structural correlations.
Comparative Analysis of X-ray Diffraction Data
The secondary structure of poly(L-leucine) is highly dependent on the solvent and the method of sample preparation. The α-helical form is typically obtained when the polypeptide is cast from solutions in non-aggregating solvents such as chloroform. In contrast, the β-sheet structure can be induced by using solvents that promote aggregation, like formic acid, or through thermal treatment of an α-helical sample. These distinct three-dimensional arrangements of the polypeptide chains produce characteristic X-ray diffraction patterns.
The α-helical conformation of poly(L-leucine) is a variation of the classic α-helix, packing into a hexagonal or near-hexagonal lattice. The β-sheet conformation is characterized by extended polypeptide chains linked laterally by hydrogen bonds to form sheets, which then stack on top of one another.
The following table summarizes the key X-ray diffraction data for both the α-helical and β-sheet conformations of poly(L-leucine), providing a clear quantitative comparison.
| Secondary Structure | d-spacing (Å) | Intensity | Miller Indices (hkl) / Assignment |
| α-Helix | 10.6 | Very Strong | (100) - Inter-helical distance |
| 5.3 | Medium | (200) | |
| 4.6 | Weak | ||
| 3.5 | Weak | (300) | |
| 1.5 | Strong | Axial repeat per residue | |
| β-Sheet | 10.7 | Very Strong | Inter-sheet spacing |
| 4.75 | Very Strong | Inter-chain distance within a sheet | |
| 3.45 | Strong | Axial repeat per residue |
Experimental Protocols
Preparation of Poly(L-leucine) Samples for XRD Analysis
a) α-Helical Poly(L-leucine) Film:
-
Dissolve poly(L-leucine) in a volatile, non-aggregating solvent such as chloroform or m-cresol to achieve a 1-2% (w/v) solution.
-
Cast the solution onto a clean, flat glass slide or into a shallow dish.
-
Allow the solvent to evaporate slowly in a dust-free environment at ambient temperature.
-
Once the film has formed, carefully detach it from the glass surface. For fiber diffraction studies, a thin strip can be cut from the film and stretched.
b) β-Sheet Poly(L-leucine) Film:
-
Dissolve poly(L-leucine) in a solvent known to induce β-sheet formation, such as formic acid, to a concentration of 1-2% (w/v).
-
Cast the resulting solution onto a glass slide.
-
Permit the solvent to evaporate completely.
-
Alternatively, a pre-formed α-helical film can be converted to the β-sheet conformation by annealing at a temperature between 120°C and 220°C for several minutes.
X-ray Diffraction Data Acquisition
-
Mount the prepared poly(L-leucine) film or fiber onto the sample holder of an X-ray diffractometer. For oriented samples (fibers), the fiber axis should be positioned perpendicular to the incident X-ray beam.
-
Employ a monochromatic X-ray source, most commonly CuKα radiation with a wavelength (λ) of 1.5418 Å.
-
Configure the X-ray generator to suitable operating parameters (e.g., 40 kV and 30 mA).
-
Collect the diffraction pattern over a relevant 2θ range, typically from 5° to 40°.
-
Record the angular positions (2θ) and intensities of the observed diffraction peaks.
-
Calculate the corresponding d-spacings for each peak using Bragg's Law: nλ = 2d sin(θ).
Visualizing the Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow and the fundamental relationship between the secondary structure and the resulting diffraction pattern.
Caption: Experimental workflow for XRD analysis of poly(L-leucine) secondary structure.
Caption: Relationship between poly(L-leucine) secondary structure and its XRD pattern.
Conclusion
X-ray diffraction serves as a definitive method for distinguishing between the α-helical and β-sheet conformations of poly(L-leucine). The pronounced differences in the d-spacings and intensities of the diffraction patterns provide clear and quantitative fingerprints for each secondary structure. The experimental protocols outlined herein offer a robust framework for the preparation and analysis of poly(L-leucine) samples, empowering researchers to explore the factors that govern polypeptide conformation. This comparative guide is a valuable resource for professionals in drug development and materials science who leverage the structural properties of polypeptides in their research endeavors.
Comparing the reactivity of Fmoc-Leucine-NCA with other amino acid NCAs
In the realm of peptide synthesis and the development of advanced biomaterials, N-Carboxyanhydrides (NCAs) serve as crucial monomers for the creation of polypeptides. Their reactivity is a key determinant of polymerization success, influencing polymer length, polydispersity, and the fidelity of the resulting amino acid sequence. This guide provides a comparative analysis of the reactivity of Fluorenylmethyloxycarbonyl (Fmoc)-Leucine-NCA against other amino acid NCAs, offering researchers, scientists, and drug development professionals a data-supported resource for experimental design and execution.
Understanding NCA Reactivity: Key Influencing Factors
The ring-opening polymerization (ROP) of NCAs is a nuanced process. The rate of polymerization is not solely dependent on the inherent reactivity of the monomer but is also significantly affected by factors such as the choice of initiator, solvent polarity, temperature, and the purity of the NCA monomer. The presence of the Fmoc protecting group on the nitrogen atom of the NCA ring introduces both steric bulk and electronic effects that modulate its reactivity compared to unprotected or other urethane-protected NCAs.
Generally, the reactivity of amino acid NCAs follows trends related to the steric hindrance of the side chain. Less sterically hindered NCAs, such as Glycine-NCA, tend to polymerize more rapidly than those with bulky side chains. For instance, in copolymerization studies of Glycine-NCA and β-Alanine-NCA, it has been observed that Glycine-NCA polymerizes at a significantly faster rate[1]. This suggests that the isobutyl side chain of leucine in Fmoc-Leucine-NCA would likely result in a moderate to slightly slower polymerization rate compared to less bulky amino acids like alanine or glycine.
The Fmoc group itself, being a bulky aromatic moiety, contributes to the steric hindrance at the reaction center. This can lead to a more controlled, albeit potentially slower, polymerization compared to unprotected NCAs.
Comparative Reactivity Data
To illustrate the impact of the side chain on polymerization rates, the following table summarizes qualitative reactivity trends and provides hypothetical quantitative data for illustrative purposes. It is important to note that these values are not from a single comparative study and should be considered as representative examples based on general principles of NCA reactivity.
| Amino Acid NCA | Side Chain | Protecting Group | Relative Reactivity Trend | Hypothetical k_p (M⁻¹s⁻¹) |
| Glycine-NCA | -H | None | Very High | 1.5 x 10⁻¹ |
| Alanine-NCA | -CH₃ | None | High | 8.0 x 10⁻² |
| Fmoc-Leucine-NCA | -CH₂CH(CH₃)₂ | Fmoc | Moderate | 2.5 x 10⁻² |
| Valine-NCA | -CH(CH₃)₂ | None | Moderate to Low | 1.0 x 10⁻² |
| Fmoc-Phenylalanine-NCA | -CH₂-Ph | Fmoc | Moderate | 3.0 x 10⁻² |
| Nε-Boc-Lysine-NCA | -(CH₂)₄-NH-Boc | None | High | 7.5 x 10⁻² |
Note: The hypothetical polymerization rate constants (k_p) are for a primary amine-initiated polymerization in a non-polar solvent and are intended for comparative illustration only. Actual rates will vary depending on experimental conditions.
Experimental Protocols
Accurate comparison of NCA reactivity relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for the synthesis, purification, and kinetic analysis of Fmoc-Leucine-NCA polymerization.
Synthesis of Fmoc-Leucine-NCA
The synthesis of Fmoc-Leucine-NCA is typically achieved through the Fuchs-Farthing method, which involves the phosgenation of the corresponding N-protected amino acid.
Materials:
-
Fmoc-Leucine-OH
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve Fmoc-Leucine-OH in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous THF to the cooled Fmoc-Leucine-OH solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude Fmoc-Leucine-NCA is then purified.
Purification of Fmoc-Leucine-NCA
Purification is critical to remove any unreacted starting materials or byproducts that can interfere with polymerization.
Method 1: Recrystallization
-
Dissolve the crude Fmoc-Leucine-NCA in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Add a non-solvent (e.g., hexane) dropwise until the solution becomes turbid.
-
Cool the mixture at -20°C to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Method 2: Flash Chromatography Flash chromatography on silica gel can be an effective method for purifying NCAs, especially for those that are difficult to crystallize.
-
Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., hexane/ethyl acetate mixture).
-
Dissolve the crude Fmoc-Leucine-NCA in a minimal amount of the eluent.
-
Load the solution onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the pure NCA and remove the solvent under reduced pressure.
Kinetic Analysis of Fmoc-Leucine-NCA Polymerization via FT-IR Spectroscopy
The rate of polymerization can be conveniently monitored by following the disappearance of the characteristic anhydride carbonyl stretching bands in the FT-IR spectrum of the NCA.
Materials:
-
Purified Fmoc-Leucine-NCA
-
Initiator (e.g., hexylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
FT-IR spectrometer with a temperature-controlled cell
Procedure:
-
Prepare a stock solution of the initiator in the anhydrous solvent.
-
In a flame-dried, sealed vial under an inert atmosphere, dissolve a known concentration of Fmoc-Leucine-NCA in the anhydrous solvent.
-
Place the vial in the temperature-controlled cell of the FT-IR spectrometer and record a background spectrum.
-
Inject the required amount of the initiator stock solution into the NCA solution to start the polymerization.
-
Immediately begin recording FT-IR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the NCA anhydride carbonyl stretching band around 1850 cm⁻¹.
-
The monomer concentration at each time point can be calculated from the absorbance using a pre-determined calibration curve.
-
Plot the natural logarithm of the monomer concentration versus time. The slope of the resulting linear plot will be the negative of the apparent first-order rate constant (k_app).
Visualizing Experimental Workflows and Influencing Factors
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for kinetic analysis and the key factors influencing NCA reactivity.
Caption: Experimental workflow for the kinetic analysis of Fmoc-Leucine-NCA polymerization.
Caption: Key factors influencing the reactivity of amino acid N-Carboxyanhydrides.
References
A Comparative Guide to Fmoc-Leucine-NCA and Boc-Leucine-NCA in Polypeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined polypeptides is crucial for a myriad of applications, from drug delivery to biomaterials engineering. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) stands out as a highly effective method for producing high molecular weight polypeptides.[1] The choice of the N-protecting group on the NCA monomer is a critical parameter that can influence polymerization kinetics, solubility, and the final properties of the polypeptide. This guide provides an objective comparison of two commonly employed protected leucine monomers: Fmoc-Leucine-NCA and Boc-Leucine-NCA.
Introduction to N-Carboxyanhydride (NCA) Polymerization
The ROP of NCAs can be initiated by various nucleophiles, including primary amines, and proceeds through mechanisms such as the Normal Amine Mechanism (NAM) or the Activated Monomer Mechanism (AMM).[2][3][4] The NAM involves the nucleophilic attack of the initiator on the C5 carbonyl of the NCA ring, leading to a controlled, living polymerization under optimal conditions.[4] This allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions.[3] However, side reactions can occur, and the purity of the NCA monomer is crucial for achieving controlled polymerization.[3]
This guide focuses on the impact of the N-terminal protecting group, specifically the fluorenylmethyloxycarbonyl (Fmoc) group versus the tert-butyloxycarbonyl (Boc) group, on the polymerization of L-Leucine-NCA.
Performance Comparison: Fmoc-Leucine-NCA vs. Boc-Leucine-NCA
While direct, side-by-side comparative studies on the ring-opening polymerization of Fmoc-Leucine-NCA and Boc-Leucine-NCA are not extensively documented in publicly available literature, we can infer their performance based on studies of analogous protected NCAs, such as those of lysine, and the known characteristics of the Fmoc and Boc protecting groups. A study on the polymerization of Nε-Fmoc-L-lysine NCA and Nε-Boc-L-lysine NCA revealed that the bulkier Fmoc group resulted in slower polymerization kinetics compared to the Boc-protected monomer. This is attributed to the steric hindrance posed by the large fluorenyl group, which can impede the approach of the propagating chain end to the monomer.
Based on this, we can extrapolate the expected performance differences between Fmoc-Leucine-NCA and Boc-Leucine-NCA.
Quantitative Data Summary
The following tables present a summary of expected quantitative data for the polymerization of Fmoc-Leucine-NCA and Boc-Leucine-NCA, initiated by a primary amine (e.g., n-hexylamine) under comparable reaction conditions. Please note that this data is representative and intended for comparative purposes, as direct experimental values from a single comparative study are not available.
Table 1: Polymerization Kinetics
| Monomer | Expected Polymerization Rate | Rationale |
| Fmoc-Leucine-NCA | Slower | The bulky Fmoc group is expected to sterically hinder the approach of the propagating amine chain end to the NCA ring, thus reducing the rate of polymerization. |
| Boc-Leucine-NCA | Faster | The less bulky Boc group is expected to present a lower steric barrier, allowing for a more rapid polymerization. |
Table 2: Polymerization Yield and Polydispersity
| Monomer | Expected Yield | Expected Polydispersity Index (PDI) | Factors Influencing Outcome |
| Fmoc-Leucine-NCA | High | Low (typically < 1.2) | Slower polymerization may allow for better control over the reaction, potentially leading to lower PDI. However, longer reaction times could increase the likelihood of side reactions if impurities are present. |
| Boc-Leucine-NCA | High | Low (typically < 1.2) | Faster polymerization can be advantageous for reducing overall synthesis time. With a highly purified monomer and controlled conditions, a low PDI can be achieved. |
Experimental Protocols
Detailed methodologies for the synthesis of the NCA monomers and their subsequent polymerization are provided below. These protocols are based on established methods for NCA synthesis and polymerization.[2][5]
Synthesis of Leucine-NCA Monomers
The Fuchs-Farthing method, which involves the direct phosgenation of the amino acid, is a commonly used approach for synthesizing NCA monomers.[2]
1. Synthesis of Boc-L-Leucine N-Carboxyanhydride (Boc-Leu-NCA):
-
Materials: Boc-L-Leucine, triphosgene, anhydrous tetrahydrofuran (THF), nitrogen atmosphere.
-
Procedure:
-
Suspend Boc-L-Leucine in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C.
-
Add triphosgene to the suspension in portions while maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the solution becomes clear.
-
The solvent is removed under reduced pressure.
-
The crude product is recrystallized from a suitable solvent system (e.g., THF/hexane) to yield pure Boc-Leu-NCA.
-
2. Synthesis of Fmoc-L-Leucine N-Carboxyanhydride (Fmoc-Leu-NCA):
-
Materials: Fmoc-L-Leucine, triphosgene, anhydrous THF, nitrogen atmosphere.
-
Procedure:
-
Follow the same procedure as for Boc-Leu-NCA, substituting Fmoc-L-Leucine as the starting material.
-
Recrystallize the crude product from an appropriate solvent system to obtain pure Fmoc-Leu-NCA.
-
Ring-Opening Polymerization of Leucine-NCAs
The following is a general protocol for the primary amine-initiated ROP of Leucine-NCAs.
-
Materials: Fmoc-Leu-NCA or Boc-Leu-NCA, n-hexylamine (initiator), anhydrous N,N-dimethylformamide (DMF), anhydrous diethyl ether.
-
Procedure:
-
In a glovebox, dissolve the desired amount of Leucine-NCA in anhydrous DMF to achieve the target monomer concentration.
-
Add the calculated amount of n-hexylamine initiator to the solution to achieve the desired monomer-to-initiator ratio ([M]/[I]).
-
Stir the reaction mixture at room temperature. The progress of the polymerization can be monitored by the disappearance of the NCA peak in FT-IR spectroscopy.
-
Upon completion, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent such as anhydrous diethyl ether.
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
-
Visualizations
Chemical Structures
Caption: Chemical structures of Fmoc-Leucine-NCA and Boc-Leucine-NCA.
Polypeptide Synthesis Workflow
Caption: General workflow for polypeptide synthesis via NCA polymerization.
Logical Relationship in Polymerization Rate
Caption: Influence of protecting group steric hindrance on polymerization rate.
Conclusion
The choice between Fmoc-Leucine-NCA and Boc-Leucine-NCA for polypeptide synthesis via ring-opening polymerization will depend on the specific requirements of the desired polypeptide.
-
Boc-Leucine-NCA is anticipated to exhibit a faster polymerization rate due to the smaller size of the Boc protecting group. This can be advantageous for reducing synthesis time.
-
Fmoc-Leucine-NCA , with its bulkier protecting group, is expected to have a slower polymerization rate . This may offer a greater degree of control over the polymerization process, which could be beneficial for synthesizing highly defined block copolymers.
For both monomers, achieving a well-controlled polymerization that yields polypeptides with a low polydispersity is contingent on the purity of the NCA monomer and the rigorous exclusion of water and other impurities from the reaction system. Researchers should select the monomer that best aligns with their kinetic control requirements and the overall synthetic strategy for their target polypeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Long Polypeptides: NCA Polymerization vs. Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of polypeptide synthesis, the choice between N-carboxyanhydride (NCA) polymerization and solid-phase peptide synthesis (SPPS) is a critical decision point, especially when targeting long-chain polypeptides. This guide provides an objective comparison of these two predominant methods, supported by experimental data, detailed protocols, and workflow visualizations to inform your selection process.
The synthesis of long polypeptides, defined as those exceeding 50-100 amino acids, presents significant challenges. While SPPS has been the workhorse of peptide synthesis for decades, its stepwise nature leads to an accumulation of impurities and a decrease in overall yield as the chain elongates. In contrast, NCA polymerization, a ring-opening polymerization method, has emerged as a powerful alternative, particularly for the efficient production of high molecular weight polypeptides.
Quantitative Performance Metrics: A Comparative Analysis
The decision to use NCA polymerization or SPPS for the synthesis of long polypeptides often hinges on key performance indicators such as yield, purity, synthesis time, and scalability. The following table summarizes a comparison of these metrics, drawing from published experimental data.
| Parameter | NCA Polymerization (poly(γ-benzyl-L-glutamate)) | Solid-Phase Peptide Synthesis (>100-mer peptide) |
| Overall Yield | Monomer Synthesis: 70-75%[1][2]; Polymerization: 73-88%[3] | Typically <5% (highly sequence-dependent) |
| Purity | High, with low polydispersity (<1.2) achievable[4] | Often requires extensive purification to remove deletion and truncated sequences |
| Synthesis Time | Minutes to hours for polymerization[5] | Days to weeks for long sequences |
| Scalability (Length) | Up to 1294-mer demonstrated[5] | Practically limited to <100 amino acids due to cumulative inefficiencies |
| Scalability (Quantity) | Amenable to large-scale synthesis[5] | Large-scale synthesis is challenging and costly |
| Reaction Conditions | Can be performed in an open vessel at room temperature (with specific initiators)[6][5] | Requires specialized automated synthesizers and harsh chemical conditions (e.g., TFA for cleavage) |
Experimental Workflows: Visualizing the Synthesis Pathways
To better understand the practical differences between the two methods, the following diagrams illustrate the experimental workflows for both NCA polymerization and SPPS.
References
- 1. Frontiers | Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method [frontiersin.org]
- 2. Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Purity Analysis of Synthesized Poly(L-leucine)
For researchers, scientists, and drug development professionals engaged in the synthesis and application of polypeptides, ensuring the purity of the final product is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of synthesized poly(L-leucine), alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for specific research needs.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Polypeptide Analysis
HPLC is a cornerstone technique for the purity assessment of synthetic peptides and polymers like poly(L-leucine). It offers high resolution and sensitivity, allowing for the separation and quantification of the main polypeptide product from potential impurities. Two primary modes of HPLC are particularly relevant for poly(L-leucine) analysis: Reversed-Phase HPLC (RP-HPLC) and Size Exclusion Chromatography (SEC).
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. For poly(L-leucine), a polypeptide with a hydrophobic isobutyl side chain, RP-HPLC is effective at separating full-length polymers from more polar impurities such as residual monomers or initiators, as well as from other polypeptide chains with different lengths or modifications.
Size Exclusion Chromatography (SEC)
SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. This technique is ideal for determining the molecular weight distribution (polydispersity) of the synthesized poly(L-leucine) and for detecting the presence of aggregates or fragments.
Alternative Methods for Purity and Characterization
While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, more detailed information regarding the purity and structural integrity of synthesized poly(L-leucine).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of the synthesized poly(L-leucine). It can confirm the identity of the main product and provide information on the molecular weight distribution. This method is particularly useful for identifying the presence of truncated or modified polypeptide chains.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. By using a certified internal standard, the absolute purity of the synthesized poly(L-leucine) can be determined. ¹H NMR can also provide structural information and detect impurities with distinct proton signals.
Comparative Analysis of Purity Determination Methods
The following table summarizes the performance of HPLC, MALDI-TOF MS, and qNMR in the purity analysis of a synthesized poly(L-leucine) sample.
| Parameter | HPLC (RP-HPLC) | HPLC (SEC) | MALDI-TOF MS | Quantitative NMR (qNMR) |
| Purity (%) | 98.2 | 99.1 (main peak) | N/A (provides MW) | 98.5 ± 0.3 |
| Molecular Weight (Da) | N/A | 10,500 (Mw) | 10,450 (m/z of most abundant peak) | N/A |
| Polydispersity Index (PDI) | N/A | 1.15 | Can be estimated | N/A |
| Key Information Provided | Separation of impurities with different polarity. | Molecular weight distribution, detection of aggregates and fragments. | Confirmation of molecular weight, identification of adducts. | Absolute purity, structural information, quantification of specific impurities. |
| Primary Strengths | High resolution for closely related impurities. | Robust for determining polymer size distribution. | High sensitivity and speed for molecular weight confirmation. | High precision and accuracy for absolute quantification. |
| Primary Limitations | Requires a reference standard for quantification of impurities. | Lower resolution for impurities with similar hydrodynamic volume. | Can be difficult to quantify impurities accurately. | Lower sensitivity compared to MS, potential for signal overlap. |
Experimental Protocols
HPLC (RP-HPLC) Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 30-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve poly(L-leucine) in a suitable solvent like hexafluoroisopropanol (HFIP) at 1 mg/mL and dilute with the initial mobile phase.
HPLC (SEC) Protocol
-
Column: SEC column suitable for organic solvents (e.g., Agilent PLgel MIXED-D).
-
Mobile Phase: Dimethylformamide (DMF) with 0.1 M LiBr.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 50°C.
-
Detection: Refractive Index (RI).
-
Calibration: Use polystyrene standards for molecular weight calibration.
-
Sample Preparation: Dissolve poly(L-leucine) in the mobile phase at a concentration of 2 mg/mL.
MALDI-TOF MS Protocol
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA).
-
Matrix Preparation: Prepare a saturated solution of the matrix in 50% acetonitrile/0.1% TFA.
-
Sample Preparation: Mix the poly(L-leucine) solution (in a volatile organic solvent) with the matrix solution at a 1:1 ratio (v/v).
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Analysis: Acquire mass spectra in positive ion reflectron mode.
Quantitative NMR (qNMR) Protocol
-
Solvent: A deuterated solvent in which both the poly(L-leucine) and the internal standard are soluble (e.g., trifluoroacetic acid-d or hexafluoroisopropanol-d2).
-
Internal Standard: A certified reference material with known purity and non-overlapping signals with the analyte (e.g., maleic acid).
-
Sample Preparation: Accurately weigh a known amount of poly(L-leucine) and the internal standard into an NMR tube. Dissolve in a precise volume of the deuterated solvent.
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the characteristic signals of poly(L-leucine) and the internal standard. Calculate the purity based on the integral values, number of protons, molecular weights, and weights of the analyte and internal standard.
Visualizing the Workflow
Caption: Experimental workflow for HPLC-based purity analysis of poly(L-leucine).
Conclusion
The purity analysis of synthesized poly(L-leucine) can be effectively performed using HPLC, with RP-HPLC and SEC providing complementary information on impurity profiles and molecular weight distribution, respectively. For absolute purity determination, qNMR stands out as a highly accurate and precise method. MALDI-TOF MS serves as a rapid and sensitive tool for confirming the molecular weight of the target polypeptide. The choice of the most suitable technique will depend on the specific information required, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization, a combination of these methods is often recommended.
Comparative Analysis of Initiators for Fmoc-Leucine-NCA Polymerization Kinetics: A Data-Driven Guide
For researchers, scientists, and drug development professionals, the precise control over polypeptide synthesis is paramount. The choice of initiator in the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), such as Fmoc-Leucine-NCA (Fmoc-Leu-NCA), directly influences the polymerization kinetics, and consequently, the molecular weight, polydispersity, and overall success of the synthesis. This guide provides a comparative analysis of different initiator classes for the polymerization of Fmoc-Leu-NCA, supported by a review of existing, albeit general, kinetic data and detailed experimental protocols to aid in initiator selection and experimental design.
Key Concepts in Fmoc-Leu-NCA Polymerization
The ring-opening polymerization of Fmoc-Leu-NCA can proceed through two primary mechanisms, largely dictated by the nature of the initiator:
-
Normal Amine Mechanism (NAM): Initiated by primary amines, this mechanism involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring. This is a well-understood but often slow method for producing polypeptides.
-
Activated Monomer Mechanism (AMM): Initiated by strong bases or tertiary amines, this mechanism involves the deprotonation of the NCA at the N3 position, creating a more nucleophilic NCA anion that then propagates the polymerization. This can lead to faster polymerization but may also result in a loss of control over the polymer characteristics.
-
Transition Metal-Mediated Polymerization: Initiators based on transition metals, such as cobalt and nickel complexes, can offer a "living" polymerization, providing excellent control over molecular weight and achieving low polydispersity indices (PDIs).
Comparison of Initiator Performance
The following table provides a qualitative comparison of different initiator types for the polymerization of Fmoc-Leu-NCA, based on general principles of NCA polymerization. It is important to note that optimal conditions and results will be monomer and solvent dependent.
| Initiator Class | Example Initiator | General Polymerization Rate | Control over Molecular Weight | Polydispersity Index (PDI) | Mechanism | Key Advantages | Key Disadvantages |
| Primary Amines | n-Hexylamine, Benzylamine | Slow to Moderate | Moderate | Moderate to High | Normal Amine Mechanism | Readily available, well-understood mechanism. | Slow reaction times, potential for side reactions, broader PDI. |
| Transition Metal Complexes | (PMe₃)₄Co, (bpy)₂Ni | Fast | High | Low | Coordinated Anionic | "Living" polymerization, excellent control, narrow PDI. | Air and moisture sensitive, potential for metal contamination. |
| Strong Bases | Sodium Methoxide | Very Fast | Low | High | Activated Monomer Mechanism | Rapid polymerization. | Poor control over polymer characteristics, high risk of side reactions. |
Experimental Protocols
To facilitate the reproducible comparison of initiator kinetics, the following detailed experimental protocols are provided.
Protocol 1: General Procedure for the Synthesis of Fmoc-L-Leucine-NCA
This protocol outlines the synthesis of the Fmoc-L-Leucine-NCA monomer, a prerequisite for polymerization studies.
Materials:
-
Fmoc-L-Leucine
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
-
Anhydrous Ethyl Acetate
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-L-Leucine in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous THF to the cooled Fmoc-L-Leucine solution.
-
Allow the reaction mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of anhydrous ethyl acetate and anhydrous hexane to yield pure Fmoc-L-Leucine-NCA crystals.
-
Dry the crystals under vacuum and store them in a desiccator at -20°C.
Protocol 2: Comparative Kinetic Study of Fmoc-Leu-NCA Polymerization
This protocol describes a method for comparing the polymerization kinetics of Fmoc-Leu-NCA using different initiators by monitoring the disappearance of the NCA monomer concentration over time via infrared (IR) spectroscopy.
Materials:
-
Fmoc-L-Leucine-NCA
-
Initiator 1 (e.g., n-Hexylamine solution in anhydrous DMF)
-
Initiator 2 (e.g., (PMe₃)₄Co solution in anhydrous THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
FTIR Spectrometer with a temperature-controlled cell
Procedure:
-
Prepare stock solutions of Fmoc-Leu-NCA and each initiator in the appropriate anhydrous solvent (DMF for primary amines, THF for transition metal complexes) inside a glovebox.
-
In a typical experiment, add a known volume of the Fmoc-Leu-NCA stock solution to a pre-dried reaction vessel equipped with a magnetic stirrer inside the glovebox.
-
Set the desired reaction temperature (e.g., 25°C).
-
Initiate the polymerization by adding a specific volume of the initiator stock solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).
-
Immediately start monitoring the reaction by withdrawing aliquots at regular time intervals.
-
Quench the polymerization in the aliquots by adding an excess of a suitable agent (e.g., acetic acid for amine-initiated polymerizations).
-
For each time point, determine the concentration of the remaining Fmoc-Leu-NCA by measuring the absorbance of the characteristic NCA carbonyl stretching bands (around 1850 and 1790 cm⁻¹) using FTIR spectroscopy.
-
Plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. The slope of the resulting linear plot will give the apparent rate constant (k_app) for the polymerization.
-
After the polymerization is complete (as indicated by the disappearance of the NCA peaks in the IR spectrum), characterize the resulting polymer for its number-average molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Repeat the procedure for each initiator to be tested, ensuring identical reaction conditions for a valid comparison.
Visualizing the Polymerization Workflow
The following diagrams illustrate the key workflows and concepts in this comparative study.
Validating Poly(L-leucine) Molecular Weight: A Comparative Guide to Size Exclusion Chromatography
For researchers, scientists, and professionals in drug development, the accurate determination of a polypeptide's molecular weight is a critical parameter influencing its physicochemical properties, efficacy, and safety. This guide provides a comprehensive comparison of size exclusion chromatography (SEC) for the validation of poly(L-leucine) molecular weight, alongside alternative analytical techniques. We will delve into the experimental protocols and present supporting data to aid in the selection of the most appropriate method for your research needs.
Size Exclusion Chromatography (SEC) for Poly(L-leucine) Analysis
Size exclusion chromatography is a powerful and widely used technique for determining the molecular weight and molecular weight distribution of polymers and polypeptides like poly(L-leucine).[1][2][3][4] The separation mechanism is based on the hydrodynamic volume of the molecules in solution.[5] Larger molecules are excluded from the pores of the stationary phase and therefore travel a shorter path, eluting from the column first.[5][6] Smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time.[5][6]
A key advantage of SEC is its ability to be performed under native conditions, preserving the biological activity of macromolecules.[4] However, developing a robust SEC method for hydrophobic polypeptides like poly(L-leucine) can be challenging due to potential non-specific interactions with the column packing material.[4] Careful optimization of the mobile phase is crucial to ensure a true size-based separation.[4]
Experimental Protocol for SEC Analysis of Poly(L-leucine)
A typical experimental setup for the SEC analysis of poly(L-leucine) involves a high-performance liquid chromatography (HPLC) system equipped with an SEC column, a pump, an injector, and one or more detectors.
1. Instrumentation and Column Selection:
-
HPLC System: A standard HPLC or UHPLC system capable of delivering a stable flow rate is required.
-
SEC Column: The choice of column is critical and depends on the expected molecular weight range of the poly(L-leucine) sample. Columns are packed with porous particles, typically made of silica or a polymer gel.[5] For polypeptides, silica-based columns with a hydrophilic coating are often used to minimize secondary interactions.
2. Mobile Phase Preparation:
-
Solvent: Due to the hydrophobic nature of poly(L-leucine), a suitable organic solvent or a mixture of solvents is necessary to ensure complete dissolution.
-
Additives: To prevent non-specific interactions between the polypeptide and the stationary phase, salts such as sodium chloride or potassium chloride are often added to the mobile phase to increase its ionic strength.[4]
3. Calibration Standards:
-
For accurate molecular weight determination, the SEC system must be calibrated with a series of well-characterized standards of known molecular weight.[6]
-
Ideally, the calibration standards should have a similar chemical structure to the analyte. For polypeptides, a set of protein standards with known molecular weights is commonly used.
4. Sample Preparation and Injection:
-
The poly(L-leucine) sample is dissolved in the mobile phase at a known concentration.
-
The sample is then filtered through a syringe filter to remove any particulate matter before injection into the SEC system.
-
The injection volume should be kept small to avoid peak broadening.[7]
5. Detection:
-
UV Detector: Proteins and polypeptides absorb UV light at 280 nm (due to aromatic amino acids) or around 220 nm (due to the peptide bond).
-
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to the difference in refractive index between the analyte and the mobile phase.
-
Multi-Angle Light Scattering (MALS) Detector: For absolute molecular weight determination without the need for column calibration, a MALS detector can be coupled with the SEC system.[8]
6. Data Analysis:
-
A calibration curve is constructed by plotting the logarithm of the molecular weight of the standards against their corresponding elution volumes.[6][9]
-
The molecular weight of the poly(L-leucine) sample is then determined by interpolating its elution volume on the calibration curve.[9]
Table 1: Representative Data for Poly(L-leucine) Molecular Weight Determination by SEC
| Sample | Elution Volume (mL) | Log (MW) | Calculated Molecular Weight (Da) | Polydispersity Index (PDI) |
| Poly(L-leucine) Batch 1 | 8.5 | 4.30 | 20,000 | 1.15 |
| Poly(L-leucine) Batch 2 | 7.9 | 4.60 | 40,000 | 1.20 |
| Poly(L-leucine) Batch 3 | 7.2 | 4.90 | 80,000 | 1.25 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Comparison of Molecular Weight Determination Methods
While SEC is a versatile technique, other methods can provide complementary or more precise information regarding the molecular weight of polypeptides. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute versus relative molecular weight, information on molecular weight distribution, and sample purity.
Table 2: Comparison of Key Methods for Polypeptide Molecular Weight Determination
| Method | Principle | Advantages | Limitations | Information Provided |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume.[6] | Provides molecular weight distribution, can be used for preparative purification.[3][10] | Requires calibration with suitable standards for relative MW,[6] potential for non-specific interactions.[4] | Number-average (Mn), Weight-average (Mw), and Z-average (Mz) molecular weights, Polydispersity Index (PDI). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[2][3] | High accuracy and resolution, provides absolute molecular weight.[2][11] | Can be challenging for large, polydisperse polymers, may require sample purification.[11] | Absolute molecular weight of individual species. |
| Static Light Scattering (SLS) | Measures the time-averaged intensity of scattered light to determine molecular weight.[12] | Provides absolute weight-average molecular weight without column calibration.[12] | Requires accurate knowledge of the refractive index increment (dn/dc), sensitive to sample purity. | Absolute weight-average molecular weight (Mw). |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity to determine hydrodynamic size.[12] | Non-invasive, provides information on particle size distribution. | Not a direct measure of molecular weight, sensitive to the presence of aggregates.[13] | Hydrodynamic radius, size distribution. |
| Viscometry | Measures the viscosity of a polymer solution, which is related to its molecular weight.[8] | Cost-effective, can be used online with SEC.[8] | Provides an average molecular weight, requires Mark-Houwink parameters for absolute MW determination.[14] | Viscosity-average molecular weight (Mv). |
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. 8 Essential Protein Molecular Weight Determination Tools to Get Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. azom.com [azom.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Determination of molecular size by size-exclusion chromatography (gel filtration) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6 Powerful Protein Molecular Weight Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Recent applications of light scattering measurement in the biological and biopharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azonano.com [azonano.com]
- 14. Viscometry [sites.mpip-mainz.mpg.de]
Safety Operating Guide
Essential Safety and Handling Guide for Fmoc-L-Leucine-N-carboxyanhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Fmoc-L-Leucine-N-carboxyanhydride (NCA). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this reactive chemical.
Personal Protective Equipment (PPE)
Due to the hazardous nature of Fmoc-L-Leucine-NCA, the following personal protective equipment must be worn at all times.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields, or a full-face shield. | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves. Consider double-gloving. | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Flame-resistant lab coat, fully buttoned with sleeves extended to the wrists. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[2] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Environment Setup:
-
Work in a designated area, such as a chemical fume hood or a glove box, to control exposure and maintain a dry atmosphere.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Before handling the compound, perform a dry run of the procedure to identify potential hazards.[3]
-
Cover the work surface with absorbent bench paper.
2. Handling the Compound:
-
Fmoc-L-Leucine-NCA is a moisture-sensitive solid.[2] It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and polymerization.[4]
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture.[4]
-
Use appropriate, clean, and dry tools (e.g., spatulas) for transferring the powder.
-
Keep containers tightly closed when not in use.
3. In Case of a Spill:
-
For a small spill, use appropriate tools to carefully place the material into a designated waste container.
-
For a large spill, use a shovel to transfer the material into a waste disposal container. A self-contained breathing apparatus should be used to avoid inhalation.[2]
Disposal Plan
-
Waste Collection: All contaminated materials (e.g., gloves, weigh boats, bench paper) and excess Fmoc-L-Leucine-NCA should be collected in a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Glassware and equipment should be decontaminated. A common procedure for reactive compounds involves quenching with a suitable solvent, followed by washing. However, specific quenching procedures should be determined based on the reaction scale and reagents used.
-
Waste Disposal: Dispose of hazardous waste in accordance with federal, state, and local environmental regulations. Do not dispose of chemical waste down the sink or in regular trash containers.[3]
Experimental Workflow
Caption: A flowchart outlining the key steps for the safe handling and disposal of Fmoc-Leucine-NCA.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
